Fluoroboronic acid
Description
Significance in Contemporary Organic and Inorganic Chemistry
Fluoroboronic acid and its derivatives are significant reagents in modern chemical synthesis. In organic chemistry, HBF₄ serves as a potent catalyst for a range of reactions, including alkylations, polymerizations, and esterifications. wikipedia.orgchemkraft.ir Its strong acidity and the non-nucleophilic nature of its conjugate base make it ideal for generating highly reactive cations, such as tropylium (B1234903), triphenylcarbenium, and diazonium ions, which are valuable intermediates in synthesis. wikipedia.orgwikipedia.org Ethereal solutions of fluoroboric acid are also used as efficient catalysts in carbohydrate chemistry for protection and deprotection reactions. wikipedia.org
In inorganic chemistry, this compound is a primary precursor for producing various fluoroborate salts (e.g., sodium fluoroborate, potassium fluoroborate) by reacting it with metal oxides. wikipedia.orgchemkraft.ir These salts are crucial intermediates in manufacturing flame-retardant materials and glazing frits. wikipedia.org Furthermore, fluoroboric acid finds extensive use in electroplating, metal surface treatment, and aluminum etching. wikipedia.orgchemkraft.irimarcgroup.com Solutions of HBF₄ are employed in the electroplating of tin, tin alloys, and copper. wikipedia.org
Historical Context of Boron-Fluorine Chemistry Development
The history of boron-fluorine chemistry is rooted in the early 19th century. Elemental boron was first isolated in 1808 by Sir Humphry Davy, as well as independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard. acs.orgwikipedia.org In the same year, Gay-Lussac and Thénard discovered boron trifluoride (BF₃), which they initially named fluoboric gas, by reacting calcium fluoride (B91410) with vitrified boric acid. wikipedia.org Boron trifluoride is a key compound in this field and a versatile Lewis acid that serves as a building block for other boron compounds, including fluoroboric acid. wikipedia.org
The synthesis of fluoroboric acid itself is achieved by reacting boric acid with hydrofluoric acid. wikipedia.org In this reaction, three equivalents of hydrofluoric acid react to form the boron trifluoride intermediate, and a fourth equivalent provides the fluoride ion to form the tetrafluoroborate (B81430) anion (BF₄⁻), yielding fluoroboric acid. wikipedia.org A pivotal moment that significantly expanded the utility of the broader class of organoboron compounds was the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction, which often utilizes boronic acids, revolutionized carbon-carbon bond formation and spurred immense interest and research into boron chemistry, including fluorinated boron compounds. nih.gov
Scope and Research Trajectories of Fluoroboron Compounds
The field of fluoroboron chemistry continues to expand, with current research exploring novel applications and synthetic methodologies. A major trajectory involves the development of new fluorinated organoboron compounds, which combine the unique properties of fluorine with the synthetic versatility of organoboron moieties. acs.org These compounds are valuable building blocks in pharmaceuticals, agrochemicals, and materials science. acs.orgchemimpex.com
Current research focuses on several key areas:
Advanced Catalysis : Fluoroboric acid and its supported versions, such as silica-supported fluoroboric acid, are being explored as efficient, reusable, and cost-effective catalysts for complex organic syntheses, including the formation of benzodiazepines and the acylation of various functional groups under solvent-free conditions. wikipedia.orgchemicalbook.com
Materials Science : Fluoroboron compounds are integral to the development of advanced materials. This includes their use as surface modifiers and corrosion inhibitors for metals. chemkraft.ir In optoelectronics, research into difluoroboron complexes and triarylboron compounds is leading to the creation of materials with high luminescence efficiency and aggregation-induced emission (AIE) properties, which are desirable for organic light-emitting diodes (OLEDs), particularly for pure blue emission. researchgate.netfrontiersin.org
Medicinal Chemistry and Chemical Biology : Fluorinated boronic acids are increasingly used in medicinal chemistry. For instance, 4-Fluorophenylboronic acid is a reactant used to synthesize novel biologically active compounds. Research is also active in using these compounds for bioconjugation techniques and as fluorescent probes for biological imaging. chemimpex.com
Novel Synthetic Methods : Chemists are actively developing new ways to synthesize fluorine-containing organoboron compounds. acs.org This includes innovative strategies like the selective borylation of fluorinated substrates and the borylfluorination of olefins and alkynes, which opens pathways to previously inaccessible molecular structures. acs.org
Physicochemical Properties of Fluoroboric Acid
| Property | Value |
| Molecular Formula | HBF₄ (or BF₃·FH) chembk.com3b6chem.com |
| Molecular Weight | 87.81 g/mol 3b6chem.comnih.gov |
| Appearance | Colorless, odorless transparent liquid chembk.com3b6chem.comnih.gov |
| Boiling Point | 130 °C (decomposes) chembk.com3b6chem.comnih.gov |
| Density | ~1.38 - 1.8 g/cm³ at 20 °C chembk.comnih.gov |
| Solubility | Miscible with water and alcohol chembk.com3b6chem.com |
| pKa | -4.9 chembk.comnih.gov |
| Vapor Pressure | 5 mmHg at 20 °C chembk.comnih.gov |
This table summarizes key physicochemical properties of fluoroboric acid.
Structure
2D Structure
Properties
Molecular Formula |
BFH2O2 |
|---|---|
Molecular Weight |
63.83 g/mol |
IUPAC Name |
fluoroboronic acid |
InChI |
InChI=1S/BFH2O2/c2-1(3)4/h3-4H |
InChI Key |
VNWHJJCHHGPAEO-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Fluoroboron Compounds
Synthesis of Fluoroboric Acid (HBF₄)
Fluoroboric acid (HBF₄), a strong mineral acid, is a key industrial chemical and a precursor to numerous other boron compounds. nih.govpitt.edu It is primarily produced through either the direct reaction of boron trifluoride with other reagents or indirectly from boron oxides.
Direct Synthesis Routes from Boron Trifluoride
4BF₃ + 3H₂O → 3HBF₄ + B(OH)₃ thieme-connect.comchemicalbook.com
This reaction can be observed when BF₃ gas is bubbled through water, leading to the precipitation of white, solid boric acid. chemicalbook.com
Another direct synthetic approach involves the reaction of boron trifluoride with anhydrous hydrogen fluoride (B91410) (HF). berkeley.edu This method directly combines the two precursors to form fluoroboric acid.
Indirect Synthetic Approaches via Boron Oxide
B(OH)₃ + 4HF → H₃O⁺ + BF₄⁻ + 2H₂O nih.govnih.gov
This method can be used to produce aqueous solutions of HBF₄ with concentrations typically in the range of 45-50%. nih.gov The process involves the slow addition of boric acid to a hydrofluoric acid solution while controlling the temperature, which should be kept below 40-45 °C. pitt.eduorganic-chemistry.org The reaction mixture is then typically allowed to sit before filtration and purification. pitt.edu
The following table summarizes the key reactants and conditions for the indirect synthesis of fluoroboric acid.
| Starting Boron Compound | Fluorine Source | Reaction Conditions | Product |
| Boric Acid (B(OH)₃) | Hydrofluoric Acid (HF) | Aqueous solution, temperature controlled below 45°C. organic-chemistry.org | Aqueous Fluoroboric Acid (HBF₄) |
| Boron Oxide (B₂O₃) | Hydrofluoric Acid (HF) | Reaction with HF. berkeley.edu | Fluoroboric Acid (HBF₄) |
| Boric Acid (B(OH)₃) | 60% Hydrofluoric Acid (HF) | Cooled with ice water. sci-hub.se | ~50% Aqueous Fluoroboric Acid (HBF₄) |
Synthetic Strategies for Organofluoroboronic Acids
Organofluoroboronic acids and their derivatives, particularly arylfluoroboronic acids, are important building blocks in organic synthesis, most notably in cross-coupling reactions. Their synthesis often involves the preparation of stable intermediates like potassium organotrifluoroborates, which can then be converted to the desired boronic acid.
General Approaches to Arylfluoroboronic Acids
A prevalent strategy for the synthesis of arylboronic acids involves the preparation of potassium aryltrifluoroborates (ArBF₃K) as stable, crystalline solids. These intermediates can be synthesized through several routes. One such method is the iridium-catalyzed C-H borylation of arenes, which is followed by the displacement of the resulting pinacol (B44631) boronate with potassium hydrogen difluoride (KHF₂). berkeley.eduorganic-chemistry.org
Another significant method is the electrochemical reduction of aryl halides (e.g., aryl bromides) in the presence of a trialkyl borate (B1201080), such as triisopropyl borate. The resulting species is then treated with KHF₂ to yield the potassium aryltrifluoroborate. thieme-connect.comresearchgate.net
These potassium aryltrifluoroborate salts can subsequently be hydrolyzed to the corresponding arylboronic acids. A mild and efficient method for this hydrolysis utilizes silica (B1680970) gel and water. nih.govcapes.gov.br The hydrolysis process can be complex, and its rate is influenced by the substituents on the aromatic ring. nih.govacs.orgsci-hub.se
Direct synthesis of arylboronic acids from haloarenes is also a viable route. For instance, the reaction of a chloroaromatic compound with lithium metal and a boron compound, such as a trialkoxyborane, can produce the corresponding arylboronic acid after hydrolysis. google.com
The following table outlines general synthetic pathways to arylboronic acids.
| Intermediate | Precursors | Key Reagents | Final Product |
| Potassium Aryltrifluoroborate | Arenes, Bis(pinacolato)diboron (B136004) | Iridium catalyst, KHF₂ berkeley.eduorganic-chemistry.org | Arylboronic Acid |
| Potassium Aryltrifluoroborate | Aryl Bromides, Triisopropyl Borate | Electrochemical reduction, KHF₂ thieme-connect.comresearchgate.net | Arylboronic Acid |
| Aryllithium Reagent | Chloroarenes | Lithium metal, Trialkoxyborane google.com | Arylboronic Acid |
Synthesis of Specific Substituted Fluorophenylboronic Acid Derivatives
The general synthetic strategies for arylboronic acids can be applied to the preparation of specific fluorinated derivatives, which are of particular interest in medicinal chemistry and materials science. ontosight.ai
For example, 4-fluorophenylboronic acid can be synthesized via a Grignard reaction. This involves reacting 4-fluorophenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the final product. ontosight.ai Similarly, 2-fluorophenylboronic acid is prepared from 1-fluoro-2-iodobenzene (B1346556) and trimethyl borate. chemicalbook.com
The synthesis of aminofluorophenylboronic acids requires careful strategy to manage the reactive amino group. A well-documented example is the synthesis of 4-amino-3-fluorophenylboronic acid. pitt.eduresearchgate.net The synthesis commences with 4-bromo-2-fluoroaniline. The protocol involves several key steps:
Protection of the amine group: The amino group is first protected to prevent it from interfering with subsequent reactions.
Lithium-halogen exchange: A lithium-bromine exchange is carried out to form an organolithium intermediate.
Borylation: The organolithium species is then reacted with an electrophilic boron source, typically trimethyl borate.
Hydrolysis: Finally, acidic hydrolysis removes the protecting group and cleaves the borate ester to afford the desired 4-amino-3-fluorophenylboronic acid. pitt.edu
This multi-step approach allows for the targeted synthesis of this bifunctional molecule, which has applications in the development of sensors for carbohydrates. pitt.eduresearchgate.net Another modern approach involves the synthesis of α-aminoboronic acids starting from potassium acyltrifluoroborates. rsc.org
Ethoxyfluorophenylboronic Acid Synthetic Methodologies
The synthesis of ethoxyfluorophenylboronic acids, as a subclass of alkoxyphenylboronic acids, can be achieved through several established synthetic routes. These methods typically involve the formation of a carbon-boron bond on an ethoxy- and fluoro-substituted aromatic ring. The two primary strategies employed are the reaction of organometallic reagents with borate esters and the palladium-catalyzed Miyaura borylation.
One of the most traditional and widely used methods involves the generation of an organometallic species, such as a Grignard or organolithium reagent, from a corresponding halo-precursor. For instance, an ethoxyfluorobromobenzene can be converted into its Grignard reagent by reacting it with magnesium metal. This highly nucleophilic organomagnesium compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. wiley-vch.de The initial reaction forms a boronate ester, which upon acidic aqueous workup, hydrolyzes to yield the desired ethoxyfluorophenylboronic acid. To minimize the formation of undesired borinic acid byproducts, an "inverse addition" procedure, where the Grignard reagent is added to the borate solution, is often employed. wiley-vch.de
A more modern and versatile approach is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a halo-precursor, such as an ethoxyfluorobromo- or iodo-benzene, and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base like potassium acetate (B1210297). organic-chemistry.org This method offers excellent functional group tolerance and is generally performed under mild conditions, making it a preferred route for synthesizing complex arylboronic acids, including those with ethoxy and fluoro substituents.
The Williamson ether synthesis provides another pathway, starting from a fluorohydroxyphenylboronic acid derivative. The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to form the ethoxy ether linkage. This method is particularly useful when the corresponding fluorohydroxyphenylboronic acid is readily available.
| Method | Precursor(s) | Key Reagents | General Conditions | Reference |
| Grignard Reaction | Ethoxyfluorohalobenzene | Mg, Trialkyl borate (e.g., B(OMe)₃), Acid | Low temperature (-78 to 0 °C), followed by acidic workup | wiley-vch.de |
| Miyaura Borylation | Ethoxyfluorohalobenzene | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base (e.g., KOAc) | Anhydrous solvent, inert atmosphere | organic-chemistry.orgbeilstein-journals.org |
| Williamson Ether Synthesis | Fluorohydroxyphenylboronic acid | Ethyl halide (e.g., EtBr), Base (e.g., K₂CO₃) | Polar aprotic solvent | youtube.com |
Benzyloxyfluorophenylboronic Acid Synthetic Routes
The synthesis of benzyloxyfluorophenylboronic acids follows similar principles to their ethoxy-substituted counterparts, primarily utilizing the protection of a hydroxyl group or building the molecule through carbon-boron bond formation. The benzyloxy group often serves as a protecting group for a phenol, which can be removed under specific conditions later in a synthetic sequence.
The most direct route involves the benzylation of a fluorohydroxyphenylboronic acid. The phenolic proton is removed by a base (e.g., potassium carbonate, sodium hydride) to generate a phenoxide ion. This nucleophile then reacts with benzyl (B1604629) bromide or benzyl chloride in a Williamson ether synthesis to afford the benzyloxyfluorophenylboronic acid. The choice of solvent and base is crucial for achieving high yields and avoiding side reactions.
Alternatively, benzyloxyfluorophenylboronic acid can be prepared from a benzyloxyfluorohalobenzene (e.g., benzyloxyfluorobromobenzene). This precursor can be subjected to metal-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent hydrolysis of the intermediate boronate ester yields the target boronic acid. wiley-vch.de
The Miyaura borylation is also highly applicable for the synthesis of benzyloxyfluorophenylboronic acids. organic-chemistry.org A benzyloxyfluorohalogenated arene can be coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method is valued for its high functional group tolerance, which is critical when dealing with potentially labile benzyl ethers. The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid.
| Route | Starting Material | Key Reagents | Description | Reference |
| Ether Synthesis | Fluorohydroxyphenylboronic acid | Benzyl bromide, Base (e.g., K₂CO₃) | Williamson ether synthesis to protect the hydroxyl group. | youtube.com |
| Organometallic Route | Benzyloxyfluorohalobenzene | n-BuLi or Mg, Trialkyl borate, Acid | Formation of an organolithium or Grignard reagent followed by borylation. | wiley-vch.de |
| Miyaura Borylation | Benzyloxyfluorohalobenzene | B₂pin₂, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Palladium-catalyzed cross-coupling to form a boronate ester. | organic-chemistry.org |
Miyaura Borylation in Organofluoroboronic Acid Preparation
The Miyaura borylation reaction stands as a cornerstone of modern synthetic chemistry for the preparation of organoboronic acids and their esters, including organothis compound derivatives. beilstein-journals.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of boronic esters from aryl, heteroaryl, or vinyl halides and triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgrsc.org The reaction's significance lies in its mild conditions, broad substrate scope, and high tolerance for various functional groups, which is particularly advantageous for the synthesis of complex fluorinated molecules. beilstein-journals.orgwikipedia.org
The catalytic cycle of the Miyaura borylation is mechanistically related to other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org It generally proceeds through the following key steps:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), where Ar contains a fluorine substituent, to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate, KOAc), transfers a boryl group to the palladium center, displacing the halide and forming an arylpalladium(II) boryl complex.
Reductive Elimination: This final step involves the reductive elimination of the desired organoboronate ester (Ar-Bpin) from the palladium complex, regenerating the active Pd(0) catalyst. rsc.org
The choice of base is critical to the success of the reaction, as it must be strong enough to facilitate the transmetalation step but not so strong as to promote a competing Suzuki-Miyaura coupling between the starting halide and the newly formed boronate product. Potassium acetate (KOAc) is a commonly used base that has proven effective in many systems. organic-chemistry.org
The Miyaura borylation has been successfully applied to a wide range of fluorine-containing substrates, including aryl chlorides, bromides, and iodides. wikipedia.orgacsgcipr.org This allows for the synthesis of a diverse library of organofluoroboronic acids and esters, which are valuable building blocks in medicinal chemistry and materials science.
| Component | Examples | Function in Reaction | Reference |
| Substrate | Fluoroaryl halides (Ar-X, X=Cl, Br, I), Fluoroaryl triflates | Source of the organofluoro moiety | wikipedia.org |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron | Source of the boryl group | rsc.orgacsgcipr.org |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd(dba)₂ | Facilitates the cross-coupling cycle | beilstein-journals.orgwikipedia.orgacsgcipr.org |
| Ligand | dppf, PPh₃, XPhos | Stabilizes and activates the Pd catalyst | beilstein-journals.orgrsc.org |
| Base | KOAc, K₃PO₄, KOPh | Activates the diboron reagent for transmetalation | organic-chemistry.org |
Derivatization from Boronic Acids for Catalytic Applications (e.g., Fluorous Derivatives)
Boronic acids can be chemically modified to create advanced catalysts with tailored properties. A significant strategy in this area is the development of fluorous derivatives, which integrates the principles of fluorous chemistry with boronic acid catalysis. nih.gov Fluorous synthesis employs molecules tagged with a polyfluoroalkyl chain (a "fluorous pony-tail"), which imparts unique solubility properties. scispace.com These fluorous-tagged molecules are highly soluble in fluorous solvents (e.g., perfluorohexanes) but poorly soluble in most organic solvents at room temperature, allowing for simple and efficient catalyst separation and recycling via liquid-liquid extraction. scispace.comnih.gov
The synthesis of fluorous boronic acid catalysts typically involves attaching a fluorous tag to an arylboronic acid scaffold. For example, a sulfur-containing fluorous boronic acid catalyst was developed by first synthesizing a fluorous thiol. rsc.org This was achieved by the radical addition of a perfluoroalkyl iodide (e.g., C₈F₁₇I) to a thiol precursor. The resulting fluorous thiol was then coupled to a suitable arylboronic acid derivative, such as 3-formyl-4-hydroxyphenylboronic acid, to yield the final fluorous catalyst. rsc.org
These fluorous boronic acid catalysts have demonstrated high efficiency in various organic transformations. For instance, a thermally stable, fluorous sulfur-containing boronic acid catalyst has been shown to effectively promote the dehydrative condensation between carboxylic acids and amines to form amides. nih.govrsc.org This direct amidation reaction is environmentally friendly as it produces water as the only byproduct. The methodology is applicable to a wide range of substrates, including aliphatic and aromatic acids, as well as primary and secondary amines. rsc.orgrsc.org A key advantage is the catalyst's reusability; after the reaction, the catalyst can be recovered from the fluorous phase and reused multiple times with minimal loss of activity. nih.govrsc.org
| Catalyst Type | Synthetic Strategy | Key Application | Advantages | Reference |
| Fluorous Boronic Acid | Attachment of a polyfluoroalkyl chain to a boronic acid. | Direct Amidation (Carboxylic Acid + Amine → Amide) | High catalytic activity, simple purification by fluorous-organic phase separation, catalyst recyclability. | nih.govrsc.org |
| Fluorous Boronate Esters | Reaction of boronic acids with diol-based polyfluoroalkyl linkers. | General transformations | Homogeneous reaction conditions with ease of purification similar to solid-phase methods. | scispace.comwiley-vch.de |
Controlled Generation and Formation of Fluoroborate Species in Complex Synthetic Systems
The controlled generation of fluoroborate species is a key aspect of various advanced synthetic methodologies, where these species can act as fluoride sources, catalysts, or key intermediates. The tetrafluoroborate (B81430) anion (BF₄⁻) is a particularly important entity in this context.
One of the most classic examples of generating a reactive species from a fluoroborate is the Balz-Schiemann reaction. researchgate.netmdpi.com In this process, an aryl amine is converted into an aryldiazonium tetrafluoroborate salt. The thermal or photolytic decomposition of this salt generates an aryl cation, nitrogen gas, and boron trifluoride, with the tetrafluoroborate ion acting as the nucleophilic fluoride source to form the final fluoroarene. researchgate.net While historically significant, this method has limitations for applications requiring high specific activity in radiochemistry due to isotope exchange. nih.gov Modern flow chemistry techniques have been developed for the rapid and high-yielding synthesis of these aryldiazonium tetrafluoroborate precursors. researchgate.net
Fluoroborate species can also be generated and utilized in catalytic cycles. For instance, in a BF₃-catalyzed fluorocarbamoylation reaction, the catalyst serves a dual role as both a Lewis acid activator and a fluoride source. The proposed mechanism involves the formation of a nucleophilic fluoroborate species that adds fluoride to an alkyne. chemrxiv.org
Furthermore, the controlled formation of fluoroborates is essential in electrochemical synthesis, where salts like tetrabutylammonium (B224687) tetrafluoroborate (TBA-BF₄) are used as supporting electrolytes. In some reactions, the BF₄⁻ anion can participate directly, for example, by coordinating to transient intermediates in the electrochemical synthesis of cyclic biaryl λ³-bromanes. beilstein-journals.org
In materials science, the controlled synthesis of complex nanostructures can be achieved using fluoroborate-containing ionic liquids. For example, 1-butyl-3-methylimidazolium tetrafluoroborate has been used in the hydrothermal etching of TiO₂ spheres to form nanocubes, demonstrating how the controlled presence of fluoroborate can direct the morphology of nanomaterials. royalsocietypublishing.org
Radiosynthesis also relies on the controlled formation of fluoroborate species. [¹⁸F]Tetrafluoroborate ([¹⁸F]TFB) is synthesized via an isotope exchange reaction between [¹⁸F]fluoride and sodium tetrafluoroborate under acidic conditions. nih.gov The controlled conditions of temperature, pH, and concentration are optimized to achieve satisfactory radiochemical yield and specific activity for its use as a PET imaging agent. nih.gov
| Method/System | Role of Fluoroborate Species | Description | Reference |
| Balz-Schiemann Reaction | Precursor and Fluoride Source | Thermal decomposition of aryldiazonium tetrafluoroborates to form aryl fluorides. | researchgate.net |
| BF₃-Catalyzed Reactions | Fluoride Source / Catalyst Component | In-situ generation of a nucleophilic fluoroborate to participate in reactions like fluorocarbamoylation. | chemrxiv.org |
| Radiosynthesis ([¹⁸F]TFB) | Target Molecule | Isotope exchange between [¹⁸F]fluoride and NaBF₄ under controlled pH and temperature. | nih.gov |
| Electrochemistry | Electrolyte / Reactant | Used as a supporting electrolyte (e.g., TBA-BF₄) and can act as a fluoride donor in specific mechanisms. | beilstein-journals.org |
| Nanomaterial Synthesis | Reaction Medium / Etchant | Ionic liquids like [BMIM][BF₄] are used to control the morphology of hollow nanostructures. | royalsocietypublishing.org |
Mechanistic Investigations of Fluoroboron Compound Reactivity
Catalytic Roles of Fluoroboric Acid (HBF4) in Organic Transformations
Fluoroboric acid (HBF₄) is a strong acid with a non-oxidizing, weakly coordinating conjugate base, making it a valuable catalyst in various organic reactions. chemeurope.comchemical-supermarket.com It is commercially available as aqueous solutions or as a diethyl ether complex. wikipedia.orgennoreindiachemicals.com
As a potent Brønsted acid, fluoroboric acid is utilized as a catalyst for both alkylation and polymerization reactions. chemeurope.comwikipedia.orgfishersci.nl Its strong proton-donating ability facilitates the formation of carbocation intermediates from alkenes, which are key to these transformations. For instance, HBF₄ can initiate the cationic polymerization of alkenes such as isobutylene (B52900) and styrene. In alkylation reactions, it catalyzes the addition of alkyl groups to various substrates. chemeurope.com The reaction mechanism typically involves the protonation of an alkene to generate a carbocation, which then attacks a nucleophile, such as an aromatic ring in Friedel-Crafts type reactions. The non-coordinating nature of the tetrafluoroborate (B81430) anion (BF₄⁻) is advantageous as it does not interfere with the reactive cationic intermediates.
A study on the alkylation of isobutane (B21531) with 2-butene (B3427860) catalyzed by Brønsted acids provides insight into the general mechanism, which involves a series of reactions with carbocation intermediates. mdpi.com While this study did not specifically use HBF₄, the principles of carbocation generation and subsequent reaction are applicable.
| Reaction Type | Role of HBF₄ | Key Intermediates | Example Substrates |
|---|---|---|---|
| Alkylation | Brønsted acid catalyst | Carbocations | Alkenes, Aromatics |
| Polymerization | Cationic initiator | Carbocations | Styrene, Isobutylene |
Ethereal fluoroboric acid has proven to be an efficient and economical catalyst in carbohydrate chemistry, particularly for transacetalation and isopropylidenation reactions, which are crucial for the protection of hydroxyl groups. chemeurope.comwikipedia.orgennoreindiachemicals.com
The Ferrier rearrangement, an important transformation of glycals, can also be catalyzed by Lewis acids like boron trifluoride, which is conceptually related to fluoroboric acid. wikipedia.org This reaction involves a nucleophilic substitution with an allylic shift to produce 2,3-unsaturated glycosides. wikipedia.org A specific example is the fluoroboric acid-promoted Ferrier rearrangement of per-O-acetylated glycals with alcohols and sulfonamides to yield 2,3-unsaturated glycosides. thieme-connect.de Research has also described a fluoroboric acid-promoted transformation of rhamnose-type C-glycosides into 2-cyclopentenones through a ring-opening and subsequent Nazarov cyclization. researchgate.net
| Reaction | Substrate | Product | Role of HBF₄ |
|---|---|---|---|
| Transacetalation | Carbohydrate diols, Acetals | Protected carbohydrates | Efficient catalyst chemeurope.comwikipedia.org |
| Isopropylidenation | Carbohydrate diols, Acetone | Isopropylidene-protected carbohydrates | Cost-effective catalyst chemeurope.comwikipedia.org |
| Ferrier Rearrangement | Per-O-acetylated glycals | 2,3-Unsaturated glycosides | Catalyst thieme-connect.de |
| Nazarov Cyclization | Rhamnose-type C-glycosides | 2-Cyclopentenones | Promoter researchgate.net |
Fluoroboric acid, particularly when supported on silica (B1680970) gel (HBF₄-SiO₂), serves as an effective catalyst for the electrophilic substitution of indoles with various carbonyl compounds. arkat-usa.orgresearchgate.net This method allows for the synthesis of both symmetrical and unsymmetrical bis(indolyl)alkanes in good to excellent yields under mild, solvent-free conditions. arkat-usa.orgresearchgate.net The reaction proceeds smoothly at room temperature, with aldehydes generally reacting more rapidly and providing higher yields than ketones. arkat-usa.org The catalyst can be recovered and reused, making the process more environmentally friendly. arkat-usa.orgresearchgate.net
The synthesis of bis(indolyl)methanes is a significant area of research due to the biological activity of these compounds. arkat-usa.org The acid-catalyzed reaction involves the initial formation of an azafulvenium salt from the reaction of indole (B1671886) with an aldehyde or ketone, which then reacts with a second indole molecule. rjpbcs.com Numerous catalysts have been reported for this transformation, including fluoroboric acid adsorbed on silica gel. core.ac.uknih.govijacskros.com
| Carbonyl Compound | Indole | Product | Conditions | Yield |
|---|---|---|---|---|
| Benzaldehyde | Indole | Bis(indolyl)methane | HBF₄-SiO₂ (2 mol%), neat, RT | 94% arkat-usa.org |
| Various aldehydes and ketones | Indole | Symmetrical bis(indolyl)alkanes | HBF₄-SiO₂ (catalytic), neat, RT | Good to excellent arkat-usa.orgresearchgate.net |
| 1H-indole-3-yl-(phenyl)methanol | Indole | Unsymmetrical bis(indolyl)alkanes | HBF₄-SiO₂ (catalytic), neat, RT | Good yields arkat-usa.org |
Fluoroboric acid is also employed in the cleavage of certain protecting groups and ethers. wikipedia.org Acetonitrile solutions of HBF₄ can cleave acetals and some ethers. chemeurope.comwikipedia.org Neat fluoroboric acid has been used to remove tert-butoxycarbonyl (Boc) groups, a common protecting group in peptide synthesis. chemeurope.com The cleavage of ethers with strong acids typically involves the initial protonation of the ether oxygen, making the alcohol a better leaving group.
In the context of protecting groups, HBF₄ can be used for the removal of the trityl (Trt) group from cysteine residues in peptide synthesis, often in the presence of scavengers to prevent side reactions. semanticscholar.org The use of HBF₄-etherate is particularly useful for deprotecting acid-labile groups like trityl under anhydrous conditions, which is advantageous when other parts of the molecule are sensitive to hydrolysis. researchgate.net
| Substrate Type | Protecting Group/Linkage | Form of HBF₄ Used | Outcome |
|---|---|---|---|
| Acetals and Ethers | - | Acetonitrile solution | Cleavage of acetal/ether linkage chemeurope.comwikipedia.org |
| Peptides | tert-butoxycarbonyl (Boc) | Neat HBF₄ | Removal of Boc group chemeurope.com |
| Cysteine-containing peptides | Trityl (Trt) | HBF₄ | Deprotection of cysteine semanticscholar.org |
Catalytic Electrophilic Substitution Reactions (e.g., Bisindolyl Alkanes Synthesis)
Organofluoroboronic Acid Catalysis in Condensation and Functionalization Reactions
While the provided search results focus heavily on fluoroboric acid (HBF₄), information specifically detailing the catalytic activity of organofluoroboronic acids in amidation, esterification, and anhydride/imide synthesis is not explicitly available in the initial search. However, the broader context of boronic acid catalysis provides relevant insights. Boronic acids are known to act as catalysts in various organic transformations. For example, a synergistic catalytic system of chiral Rh(I) and a boronic acid has been used for the site-selective functionalization of carbohydrate polyols. nih.gov This indicates the potential for organoboron compounds to participate in complex catalytic cycles.
In the context of condensation reactions, the activation of hydroxyl and carboxyl groups is key. While direct evidence for organofluoroboronic acids is pending further specific searches, the general reactivity of boronic acids suggests they could facilitate these reactions. For instance, the synthesis of a strong organic Brønsted acid derived from boric acid has been reported to catalyze the hydroamination of alkenes. nih.gov This demonstrates the ability of modified boron-based acids to act as effective catalysts in reactions involving the formation of new bonds with heteroatoms. Further research is needed to specifically elucidate the role of organofluoroboronic acids in activating hydroxyl and carboxyl groups for the synthesis of amides, esters, anhydrides, and imides.
Application in Diels-Alder Reactions and Asymmetric Synthesis
Fluoroboronic acids and their derivatives have found utility as catalysts and reagents in Diels-Alder reactions and asymmetric synthesis. Boronic acids can act as Lewis acid catalysts, activating dienophiles towards cycloaddition. libretexts.org The asymmetry of tartrate-derived boronic ester catalysts can induce a high degree of asymmetry in the products of Diels-Alder reactions. libretexts.org For instance, a boronic acid catalyst prepared from mono(2,6-dimethoxybenzoyl)tartaric acid and borane-THF has been used in the Diels-Alder reaction of cyclopentadiene (B3395910) and methacrolein. libretexts.org
In the realm of asymmetric synthesis, boronic acids are crucial reagents. They have been employed in the asymmetric synthesis of amino acids and for the protection of diols. pitt.edu Chiral alkoxy iminium salts, which can be prepared from acrylamides and triethyloxonium (B8711484) tetrafluoroborate, have been used to achieve asymmetric induction in Diels-Alder reactions. ucla.edu The resulting cycloadducts can be hydrolyzed to furnish stereoselectively bicyclic esters. ucla.edu
The hetero-Diels-Alder (HDA) reaction, a powerful method for constructing optically active six-membered heterocycles, also benefits from the use of boronic acid-related chemistry. organic-chemistry.org Organocatalyzed, one-pot, three-component aza-Diels-Alder reactions have been developed using ketones, formaldehyde, and anilines in the presence of (S)-proline. organic-chemistry.org
| Reaction Type | Role of Boron Compound | Key Features |
|---|---|---|
| Diels-Alder | Lewis Acid Catalyst | Activation of dienophile, potential for asymmetric induction with chiral ligands. libretexts.org |
| Asymmetric Synthesis | Chiral Reagent/Auxiliary | Used in the synthesis of chiral molecules like amino acids. pitt.eduucla.edu |
| Hetero-Diels-Alder | Component in multi-component reactions | Enables the construction of optically active heterocycles. organic-chemistry.org |
Cross-Coupling Reaction Mechanisms Involving Organofluoroboronic Acids
Suzuki-Miyaura Coupling: Mechanistic Insights and Influence of Fluorine Substitution
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond by coupling an organoboron species with a halide or triflate. wikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
The presence of fluorine substituents on the arylboronic acid can influence the reaction. Electron-poor arylboronic acids, including those with fluorine substituents, can be challenging substrates due to rapid deboronation under basic conditions. acs.org However, successful couplings of mono-, di-, and trifluorinated boronic acids have been achieved with various palladium catalysts. acs.org The synthesis of highly fluorinated biphenyls has been accomplished by investigating parameters such as phosphine (B1218219) ligands and the influence of different nucleophiles and electrophiles with varying degrees of fluorination. acs.org
| Mechanistic Step | Description | Influence of Fluorine |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-X bond of the electrophile. libretexts.orgyonedalabs.com | The nature of the halide (X) and the electronic properties of the electrophile are critical. |
| Transmetalation | Transfer of the organic group from boron to palladium. wikipedia.org | Fluoride ions can have both promoting and inhibiting effects. researchgate.net Fluorinated boronic acids can be prone to deboronation. acs.org |
| Reductive Elimination | The two organic groups couple to form the product and regenerate Pd(0). yonedalabs.com | Fluoride ions can promote this step. researchgate.net |
Palladium-Catalyzed Direct Arylation and Oxidative Heck Reactions
Palladium-catalyzed direct arylation offers an atom-economical alternative to traditional cross-coupling reactions by activating C-H bonds directly. rsc.orgnih.gov In the context of fluoroboronic acids, these can serve as the arylating agent. The direct arylation of (hetero)arenes with arylboronic acids has been demonstrated. nih.gov The mechanism for direct arylation can vary, with Pd(II)-Pd(IV) catalytic cycles or the involvement of palladium nanoparticles being proposed. nih.gov For the direct arylation of azoles, the use of a carboxylic acid additive like pivalic acid is often crucial, acting as a shuttle for the proton abstraction step in a concerted metalation-deprotonation (CMD) mechanism. mdpi.com
The oxidative Heck reaction is another important palladium-catalyzed transformation where an Ar-Pd intermediate is generated from a Pd(II) species. diva-portal.org This can be achieved via transmetalation from an organometallic reagent like an arylboronic acid. diva-portal.org The reaction then proceeds with the arylation of an olefin. mdpi.comresearchgate.net For electron-deficient olefins, the reaction typically yields the terminal (β) arylation product, while electron-rich olefins can give a mixture of internal and terminal products. diva-portal.org A proposed mechanism for the oxidative Heck reaction involves the formation of an arylpalladium species, migratory insertion of the olefin, and subsequent β-hydride elimination. researchgate.net
Copper-Catalyzed Petasis and Arylation Reactions
The Petasis reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While traditionally uncatalyzed, a copper-catalyzed version has been developed that shows enhanced reactivity with simple aryl boronic acids and aldehydes capable of coordinating to copper. organic-chemistry.orgnih.gov Mechanistic studies suggest the initial formation of a boronate salt, followed by transmetalation from boron to copper. organic-chemistry.org This generates an organocuprate intermediate that facilitates the key carbon-carbon bond formation. organic-chemistry.org The reaction is tolerant of various amines and boronic acids, with electron-poor substrates sometimes giving better results. organic-chemistry.org
Copper is also a key catalyst in arylation reactions using arylboronic acids. rsc.orgrsc.org In the copper-catalyzed arylation of S-tosyl peptides with arylboronic acids, the reaction proceeds under mild conditions to form S-arylated cysteines and peptides. rsc.org Mechanistic investigations into the copper-catalyzed homocoupling of arylboronic acids, an often undesired side reaction in cross-couplings, have provided insights. mdpi.com Evidence suggests a pathway involving successive B-to-Cu and Cu-to-Cu transmetalation steps. mdpi.com The presence of a coordinating base like hydroxide (B78521) or methoxide (B1231860) facilitates the initial B-to-Cu(II) transmetalation. mdpi.com
Rhodium-Catalyzed Asymmetric Conjugate Additions and Hydroarylations
Rhodium complexes are effective catalysts for the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. nih.govrsc.org The first such reaction using chiral rhodium complexes was reported in 1998. rsc.org The catalytic cycle for the addition of phenylboronic acid to an α,β-unsaturated ketone, catalyzed by a rhodium-BINAP complex, has been studied in detail. nih.gov The reaction is proposed to proceed through three key intermediates: a phenylrhodium species, an oxa-π-allylrhodium complex, and a hydroxorhodium complex. nih.gov The transformations between these intermediates involve insertion, hydrolysis, and transmetalation steps. nih.gov The development of new chiral phosphine ligands has significantly improved the enantioselectivity of these reactions. rsc.org
Rhodium catalysts are also employed in the hydroarylation of alkenes and alkynes with arylboronic acids. diva-portal.orguu.se In the rhodium-catalyzed hydroarylation of fullerene C60, it is proposed that water is involved in the rate-limiting protolysis of a Rh-C60 intermediate to yield the hydroarylated product. researchgate.net Deuterium labeling studies in the hydroallylation of vinylarenes and 1,3-dienes with allyl trifluoroborates suggest that the rhodium catalyst rapidly and reversibly exchanges hydrogen/deuterium prior to the C-C bond formation. nsf.gov For the hydroarylation of fullerene C60 with electron-poor arylboronic acids, a 1,4-rhodium shift may occur. diva-portal.orguu.se
Nickel-Catalyzed Cross-Coupling with Electron-Poor Arylfluoroboronic Acids
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. rsc.org Nickel is particularly effective in coupling reactions involving the activation of strong C-F bonds. beilstein-journals.org In the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, the reaction is thought to proceed through the formation of a nickelacyclopropane intermediate from the 2-fluorobenzofuran and a Ni(0) species. beilstein-journals.org Subsequent β-fluorine elimination from this intermediate facilitates the activation of the aromatic C-F bond. beilstein-journals.org
For the Suzuki-Miyaura coupling of aryl fluorides, nickel-based protocols have been developed. acs.org One approach uses metal fluoride co-catalysts like ZrF₄ and TiF₄, which enable the coupling of aryl fluorides bearing electron-withdrawing groups. acs.org Another strategy employs aryl fluorides with ortho-directing groups that facilitate C-F bond activation via cyclometalation. acs.org
DFT calculations on the base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides with a diboron (B99234) reagent suggest a four-stage mechanism: rsc.org
The strong fluorophilicity of boron is thought to enable an efficient, base-free transmetalation. rsc.org Electron-deficient aryl boronic acids generally show higher reactivity in nickel-catalyzed cross-coupling of chromene acetals. organic-chemistry.org
| Catalyst | Reaction Type | Mechanistic Feature Involving this compound Derivative |
|---|---|---|
| Nickel/ZrF₄ or TiF₄ | Suzuki-Miyaura | Enables coupling of aryl fluorides with electron-withdrawing groups. acs.org |
| Nickel/Directing Group | Suzuki-Miyaura | Facilitates C-F bond activation via cyclometalation. acs.org |
| Nickel(0) | Coupling of 2-fluorobenzofurans | Formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.org |
| Nickel(0) | Coupling of acid fluorides | Base-free transmetalation enabled by the fluorophilicity of boron. rsc.org |
Stereoselective and Stereodivergent Synthesis Mediated by Organofluoroboronic Acids
Organofluoroboronic acids and their derivatives have emerged as valuable reagents and intermediates in stereoselective and stereodivergent synthesis, enabling the controlled formation of specific stereoisomers.
Stereodivergent Prolinol Synthesis
The synthesis of all possible stereoisomers of a molecule from a common starting material, known as stereodivergent synthesis, is a powerful strategy in medicinal chemistry and drug discovery. While direct examples involving organofluoroboronic acids in prolinol synthesis were not found, the concept has been demonstrated using other catalytic systems. For instance, the dynamic kinetic reduction of β-ketoesters using ketoreductase enzymes allows for the synthesis of all isomers of 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid. sci-hub.se This enzymatic approach highlights the potential for achieving high stereoselectivity and accessing different stereoisomers by catalyst control. Similarly, ligand-controlled stereodivergent synthesis has been used to access non-natural α-quaternary amino acids with excellent enantioselectivity and Z/E selectivity by tuning the chiral ligands of palladium and copper catalysts. nih.gov A Brønsted acid-catalyzed allylboration has also been employed in the stereodivergent synthesis of all four diastereomers of eupomatilone-6 (B1250642) from a single allylboronate. nih.gov
Stereoselective N-Glycosyl Sulfonamide Synthesis
N-glycosyl sulfonamides are an important class of glycomimetics with potential biological activities. conicet.gov.ar this compound adsorbed on silica gel (HBF₄·SiO₂) has been shown to be an effective catalyst for the Ferrier rearrangement of per-O-acetylated glycals with sulfonamides. thieme-connect.com This method yields 2,3-unsaturated N-glycosides with high α-stereoselectivity. thieme-connect.com Other research has focused on the synthesis of N-β-glycosyl sulfonamides from per-O-acetylated sugars, achieving excellent β-stereoselectivity. researchgate.net Palladium-catalyzed stereospecific N-glycosylation of sulfonamides has also been developed, providing a broad range of β-N-glycosyl sulfonamides with high efficiency and exceptional regio- and stereoselectivity. rsc.org
Below is a table summarizing the stereoselective synthesis of N-glycosyl sulfonamides using different catalytic systems.
| Catalyst/Method | Glycosyl Donor | Nucleophile | Product | Stereoselectivity | Yield | Reference |
| HBF₄·SiO₂ | Per-O-acetylated glycals | Sulfonamides | 2,3-Unsaturated N-glycosides | High α-selectivity | Good to excellent | thieme-connect.com |
| Not specified | Per-O-acetylated sugars | Sulfonamides | N-β-Glycosyl sulfonamides | Excellent β-selectivity | Very good | researchgate.net |
| Palladium catalyst | Glycosyl donors | Sulfonamides | β-N-Glycosyl sulfonamides | Exceptional β-selectivity | Good | rsc.org |
| TMSOTf | Glycosyl N-phenyltrifluoroimidates | Primary amides | N-Glycosyl amino acids | Not specified | Excellent | nih.gov |
Advanced Mechanistic Studies on Fluoroboron Activation and Intermolecular Interactions
Fluoride Activation in Organoboron Chemistry and Hydroxyl Synthon Functionality
Fluoride ions play a significant role in activating organoboron compounds for various chemical transformations. A key aspect of this is the ability of fluoride to complex with boronic acids, enhancing their reactivity. This activation has been harnessed to utilize boronic acids as efficient surrogates for the hydroxide ion, acting as a "hydroxyl synthon". rsc.orgresearchgate.net
This concept has been demonstrated in the aryne-induced three-component coupling reactions. rsc.orgresearchgate.net In this process, a readily available boronic acid, upon activation by fluoride, can serve as a source of a hydroxyl group. rsc.orgresearchgate.net This method offers several advantages, including mild reaction conditions and a broad tolerance for different functional groups. rsc.orgresearchgate.net
Computational studies have provided in-depth mechanistic insights into this fluoride activation mode. rsc.orgresearchgate.net These studies support the experimental findings and help to elucidate the reactivity differences among various ArB(OH)ₓFᵧ complexes. rsc.org The dual activation of organoboron compounds is another area of active research. For instance, an electrochemical approach has been developed for the synthesis of hindered alkyl fluorides from organoboron precursors. acs.orgscilit.com This method relies on the dual activation of a redox-active borate (B1201080) intermediate, which generates both an electrophilic and a nucleophilic reaction partner within an internally generated ion pair. acs.orgscilit.com
The table below presents data on the yields of ring-opening hydroxylation products using a fluoride-activated boronic acid as a hydroxyl synthon. researchgate.net
| Product | Yield (%) |
| 4a | 51 |
| 4k | 86 |
| 4m | 71 |
| 4n | 75 |
Role of the Tetrafluoroborate Anion as a Weakly Coordinating Counterion
The tetrafluoroborate anion (BF₄⁻) is frequently utilized in both inorganic and organic chemistry as a weakly coordinating counterion. wikipedia.org Its tetrahedral structure is isoelectronic with stable species like tetrafluoromethane (CF₄) and the perchlorate (B79767) anion (ClO₄⁻). wikipedia.org The popularity of BF₄⁻ has grown as a substitute for ClO₄⁻, which can form potentially explosive compounds with organic materials. wikipedia.org
The designation "weakly coordinating" stems from the anion's low nucleophilicity and basicity compared to other common anions like halides or nitrates. wikipedia.org This property is crucial in the synthesis of cationic reagents and catalysts, as the counterion is less likely to interfere with the reactive cationic center. wikipedia.org The small equivalent weight of BF₄⁻ also makes it a convenient choice in many synthetic applications. wikipedia.org However, the term "non-coordinating" is not entirely accurate, as BF₄⁻ can and does coordinate with highly electrophilic metal centers, such as those containing Zr(IV). wikipedia.org In some instances, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between the boron and a cationic center. wikipedia.org
Despite its general stability, the tetrafluoroborate anion is not completely inert. It exhibits a slight sensitivity to hydrolysis and can decompose by losing a fluoride ligand. wikipedia.org This reactivity is highlighted in its ability to act as a fluoride donor in certain reactions, such as the Balz-Schiemann reaction for synthesizing aryl fluorides. researchgate.net Recent research has also demonstrated that BF₄⁻ can undergo salt metathesis with organoboronic acids to produce organotrifluoroborates, further underscoring its potential for reactivity rather than serving merely as a spectator anion. researchgate.net
Table 1: Properties and Characteristics of the Tetrafluoroborate Anion (BF₄⁻)
| Property | Description | Citation |
| Coordination Behavior | Weakly coordinating; less nucleophilic and basic than halides or nitrates. | wikipedia.org |
| Primary Use | Counterion for preparing cationic reagents and catalysts. | wikipedia.orgwikipedia.org |
| Reactivity | Can act as a fluoride donor and undergo salt metathesis. | researchgate.net |
| Limitations | Sensitive to hydrolysis and can coordinate to highly electrophilic metal centers. | wikipedia.orgwikipedia.org |
| Structural Feature | In some complexes, a fluorine atom can bridge between boron and a metal center. | wikipedia.org |
Intramolecular Interactions and Conformational Analysis in Fluoroarylboronic Acids
The conformational preferences of fluoroarylboronic acids are significantly influenced by a variety of intramolecular interactions. A key interaction that governs the structure of these molecules is the intramolecular hydrogen bond. nih.govbeilstein-journals.org
In the case of 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond is a dominant factor in its conformational isomerism. nih.govbeilstein-journals.org This interaction leads to the formation of a six-membered ring, which is energetically more favorable than the smaller rings that would result from other potential interactions. beilstein-journals.org Computational studies have corroborated the stabilizing nature of this hydrogen bond. nih.gov
Another potential intramolecular interaction in these systems is the donation of electron density from the fluorine atom's lone pair to the empty p-orbital of the boron atom (nF→pB). nih.gov However, in 2-fluorophenylboronic acid, the OH···F hydrogen bond is the more dominant effect. The nF→pB interaction is less significant in this specific conformer. beilstein-journals.org For other 2-substituted phenylboranes with better electron donors like nitrogen or phosphorus, the nX→pB interaction can be more influential. nih.gov
The conformational analysis of these compounds is complex, with the final structure arising from a balance of these various interactions, including hydrogen bonding, electronic effects, and steric hindrance. nih.gov The study of these interactions is crucial for understanding the reactivity and biological activity of fluoroarylboronic acids, which are used in the development of pharmaceutical agents. beilstein-journals.org
Table 2: Key Intramolecular Interactions in 2-Fluorophenylboronic Acid
| Interaction | Description | Significance | Citation |
| OH···F Hydrogen Bond | An intramolecular hydrogen bond between the hydroxyl group and the fluorine atom. | The dominant stabilizing interaction, dictating the conformational preference. | nih.govbeilstein-journals.org |
| nF→pB Interaction | Electron donation from a fluorine lone pair to the empty p-orbital of boron. | Less significant than the hydrogen bond in determining the conformation of 2-fluorophenylboronic acid. | nih.govbeilstein-journals.org |
| Steric Effects | Repulsive forces between atoms due to their proximity. | Influences the population of different conformers. | nih.gov |
| πCC→pB Resonance | Resonance interaction between the phenyl ring and the boron p-orbital. | Loss of this resonance can destabilize certain conformers. | nih.gov |
All-Main-Group Redox Catalysis in C-N Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and materials sciences. illinois.edu While transition-metal-catalyzed methods like the Buchwald-Hartwig and Chan-Lam couplings are well-established, there is growing interest in developing more sustainable alternatives using main-group elements. illinois.edunih.gov
One promising approach involves the use of all-main-group systems for reductive C-N cross-coupling reactions. nih.gov A notable example utilizes a P(III)/P(V)=O redox catalyst in conjunction with a hydrosilane reductant to couple nitroarenes with boronic acids, forming N-arylamines. nih.gov This method provides a complementary strategy to traditional transition-metal catalysis. nih.gov Mechanistic studies have revealed that the reaction proceeds through a two-stage deoxygenation sequence. nih.gov
Boron-based catalysts are also emerging as key players in metal-free C-N coupling. nih.govchemrxiv.org For instance, the design of two-dimensional porous carbon nitride structures embedded with boron and a transition metal has been explored for the electrocatalytic synthesis of urea (B33335) from N₂ and CO. nih.gov In these systems, the boron sites can play a crucial role in the C-N coupling step. nih.gov Furthermore, metal-free catalytic systems based on boron and nitrogen have been developed for the cross-coupling of esters with organoboranes, demonstrating the potential of main-group elements to activate challenging chemical bonds. chemrxiv.org
The development of these all-main-group catalytic systems is driven by the desire for more cost-effective and environmentally benign synthetic methods. illinois.educcspublishing.org.cn Understanding the underlying mechanisms of these reactions is critical for designing new and more efficient catalysts. illinois.edunih.gov
Table 3: Examples of All-Main-Group Catalysis in C-N Coupling
| Catalytic System | Reactants | Product | Key Features | Citation |
| P(III)/P(V)=O Redox Catalyst | Nitroarenes, Boronic Acids | N-arylamines | Reductive cross-coupling, complements transition-metal methods. | nih.gov |
| Boron/Nitrogen-Based Catalyst | Formate Esters, Organoboranes | Aldehydes | Metal-free, additive-free, activates C(acyl)-C(sp²) bond formation. | chemrxiv.org |
| Boron/Transition Metal on Carbon Nitride | N₂, CO | Urea | Electrocatalytic synthesis, boron sites facilitate C-N coupling. | nih.gov |
Surface-Controlled Chemical Interactions (e.g., Si-O-B Linkages)
The interaction of fluoroboron compounds with surfaces, particularly silicon-based materials, is of significant interest for applications in electronics and materials science, such as the development of molecular monolayers for doping processes. osti.govnih.gov The formation of stable chemical bonds, specifically Si-O-B linkages, is a key aspect of this surface chemistry.
Studies investigating the reactions of boric acid and 4-fluorophenylboronic acid with silicon surfaces have shown a clear preference for reaction with chlorine-terminated Si(100) over hydrogen-terminated Si(100). osti.govnih.gov On the Cl-Si(100) surface, both molecules react to introduce boron, forming a Si-O-B structure. osti.govnih.gov Notably, 4-fluorophenylboronic acid leads to a significantly higher surface coverage of boron compared to boric acid under the same conditions. nih.gov
Computational studies using density functional theory (DFT) support these experimental findings, indicating that the reaction is more thermodynamically favorable on the Cl-terminated surface. nih.gov The calculations also show that the reaction with 4-fluorophenylboronic acid is considerably more favorable than with boric acid on the Cl-Si(100) surface. nih.gov
The ability to control the formation of these Si-O-B linkages opens up possibilities for selective-area boron-based monolayer doping. nih.gov Furthermore, fluoroboric acid adsorbed onto silica gel (HBF₄-SiO₂) has been shown to be an effective and reusable heterogeneous catalyst for various organic reactions, highlighting the practical applications of these surface-immobilized boron species. researchgate.netarkat-usa.orgresearchgate.net The functionalization of silicon surfaces with compounds like 4-fluorophenylboronic acid can also be used to create non-growth areas for techniques like atomic layer deposition, demonstrating another avenue for surface control. osti.gov
Table 4: Comparison of Boric Acid and 4-Fluorophenylboronic Acid Reaction on Si(100) Surfaces
| Feature | Boric Acid on Cl-Si(100) | 4-Fluorophenylboronic Acid on Cl-Si(100) | Citation |
| Reactivity | Reacts to form Si-O-B linkages. | Reacts preferentially, forming Si-O-B linkages. | osti.govnih.gov |
| Boron Surface Coverage | Lower coverage. | Approximately 2.8 times higher coverage. | nih.gov |
| Thermodynamic Favorability | Less favorable. | ~55.3 kJ/mol more thermodynamically favorable. | nih.gov |
| Surface Species | Forms a BO₃ fragment. | Forms a species with one C-B and two O-B bonds. | osti.gov |
Computational Chemistry and Theoretical Modeling of Fluoroboronic Acid Systems
Density Functional Theory (DFT) Applications in Reaction Energetics
Density Functional Theory (DFT) has emerged as a important method for investigating the thermodynamics and kinetics of chemical reactions involving fluoroboronic acid. By calculating the electronic structure of molecules and surfaces, DFT can predict reaction energies, activation barriers, and stable intermediates, providing a detailed picture of the reaction landscape.
Surface Adsorption and Interface Reaction Thermodynamics (e.g., Silicon and Metal Oxides)
DFT calculations have been instrumental in elucidating the interactions of fluoroboronic acids with various surfaces, which is crucial for applications in surface modification and materials science.
Studies on the reaction of 4-fluorophenylboronic acid with silicon surfaces have shown a strong preference for reaction with chlorine-terminated Si(100) over hydrogen-terminated Si(100). osti.govsandia.govnih.gov DFT calculations revealed that the reaction to form a Si-O-B linkage is significantly more thermodynamically favorable on the Cl-terminated surface. osti.govsandia.govnih.gov The energy required for the attachment of one 4-fluorophenylboronic acid molecule is -180.5 kJ/mol on the chlorinated surface, compared to -86.2 kJ/mol on the H-Si(100) surface. osti.gov This thermodynamic preference is consistent with experimental observations of higher boron coverage on Cl-Si(100). osti.govnih.gov
Table 1: Calculated Reaction Energetics for 4-Fluorophenylboronic Acid on Silicon Surfaces
| Reacting Surface | Energy of Attachment (kJ/mol) |
|---|---|
| Cl-Si(100) | -180.5 osti.gov |
| H-Si(100) | -86.2 osti.gov |
This table presents DFT-calculated energies for the attachment of a single 4-fluorophenylboronic acid molecule to different silicon surfaces.
Boron-Containing Monolayer Formation Energetics
DFT calculations have also been used to understand the formation of boron-containing monolayers on silicon surfaces. These computational studies demonstrate the potential for creating high-coverage monolayers, which is relevant for applications like selective-area boron-based monolayer doping. osti.govsandia.govnih.gov
The reaction of 4-fluorophenylboronic acid on a Cl-Si(100) surface is about 55.3 kJ/mol more thermodynamically favorable than the reaction with boric acid, leading to a significantly higher boron surface coverage (approximately 2.8 times higher). osti.govsandia.govnih.gov This indicates that the choice of the boronic acid precursor can be tuned to control the surface boron concentration. osti.gov The computational models help to identify the most stable surface species and reaction pathways that lead to the formation of these monolayers. sandia.gov
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for interpreting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecular structure and bonding.
Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)
DFT calculations are widely used to simulate the vibrational spectra (FT-IR and FT-Raman) of this compound derivatives. nih.govacs.org By calculating the harmonic vibrational frequencies, researchers can obtain theoretical spectra that show good agreement with experimental data after applying appropriate scaling factors. nih.gov These scaling factors are necessary to compensate for the approximations inherent in the theoretical methods and the effects of anharmonicity. academie-sciences.fr
For instance, a study on 3-fluorophenylboronic acid utilized DFT (B3LYP) with the 6-311++G(d,p) basis set to calculate its equilibrium geometry and vibrational spectra. nih.gov The total energy distribution (TED) analysis was then used to make detailed assignments of the vibrational modes. nih.gov Such studies provide a robust basis for interpreting the experimental spectra of these molecules. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the NMR chemical shifts (¹H, ¹³C, and ¹¹B) of fluoroboronic acids. nih.govacademie-sciences.frmdpi.com These calculations can accurately predict the chemical shifts observed in experimental NMR spectra, aiding in the structural elucidation of these compounds. nih.gov
For 3-fluorophenylboronic acid, the ¹H and ¹³C NMR spectra were computed using the GIAO method, and the results showed good agreement with experimental data recorded in a DMSO solution. nih.gov Similarly, for 2-fluorophenylboronic acid, the ¹H and ¹³C NMR chemical shifts were calculated in a DMSO solution using the IEF-PCM model, and the results were compared with experimental data. gazi.edu.tr These computational approaches are crucial for confirming molecular structures and understanding the electronic environment of the different nuclei.
Table 2: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopic Technique | Computational Method | Basis Set Example | Application |
|---|---|---|---|
| FT-IR, FT-Raman | DFT (B3LYP) nih.gov | 6-311++G(d,p) nih.gov | Vibrational mode assignment nih.gov |
| NMR | GIAO nih.govacademie-sciences.fr | 6-311++G(d,p) academie-sciences.fr | Chemical shift prediction nih.gov |
This table summarizes the common computational methods and basis sets used for predicting the spectroscopic parameters of fluoroboronic acids.
Molecular Orbital and Electronic Structure Analysis
Understanding the molecular orbital (MO) and electronic structure of fluoroboronic acids is key to explaining their reactivity and properties. Computational analyses, such as Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, provide deep insights into these aspects.
NBO analysis can reveal details about intramolecular interactions, such as hydrogen bonding and electron delocalization. For example, in 2-fluorophenylboronic acid, NBO analysis has been used to study the stabilizing effect of an intramolecular OH∙∙∙F hydrogen bond. This interaction is significant and influences the conformational preference of the molecule.
The analysis of HOMO and LUMO energies and their distribution provides information about the electronic transitions and reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net For 4-carboxy-3-fluorophenylboronic acid, the HOMO and LUMO eigenvalues and the related energy bandgap were computed using the B3LYP functional. researchgate.net Such studies help in understanding the electron-donating and accepting capabilities of different parts of the molecule, which is crucial for predicting its behavior in chemical reactions. dergipark.org.tr
Electron Acceptance Properties and Lewis Acidity of Boron Centers
The chemical reactivity of this compound systems is profoundly influenced by the electronic properties of the boron atom. In its neutral, trivalent state, the boron atom is sp² hybridized, resulting in a trigonal planar geometry. rsc.org This configuration leaves a vacant p-orbital perpendicular to the molecular plane, which endows boron-containing compounds with the ability to accept electron pairs, a defining characteristic of Lewis acids. rsc.orgbeilstein-journals.org
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electron-accepting nature of the boron center. The introduction of electron-withdrawing substituents, such as fluorine atoms or cyano groups, onto the aromatic ring of a phenylboronic acid significantly enhances its Lewis acidity. mdpi.com These substituents decrease the electron density at the boron center, thereby increasing its electrophilicity and its propensity to interact with Lewis bases. mdpi.com For instance, DFT calculations using methods like B3LYP can model the charge distribution and frontier molecular orbitals (HOMO-LUMO), quantifying the electronic effects of these substituents.
The Lewis acidity of fluorinated phenylboronic acids is often quantified by their acidity constant (pKa). The presence of fluorine atoms generally increases the acidity (lowers the pKa value) compared to the unsubstituted phenylboronic acid (pKa = 8.86). mdpi.com This effect is dependent on the number and position of the fluorine substituents. The strongest enhancement of acidity is typically observed when the fluorine is at the ortho position, which is attributed to the formation of an intramolecular hydrogen bond that stabilizes the resulting boronate anion. mdpi.com In contrast, a fluorine at the para position leads to a smaller increase in acidity due to the partial compensation of the electron-withdrawing inductive effect by the electron-donating mesomeric (resonance) effect. mdpi.com A review of various fluorinated phenylboronic acids shows a pKa range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. mdpi.com
| Compound | pKa Value |
|---|---|
| Phenylboronic acid | 8.86 |
| 4-Fluorophenylboronic acid | 8.77 |
| 2-Fluorophenylboronic acid | 8.70 |
| 3-Fluorophenylboronic acid | 8.51 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
Another theoretical metric used to assess Lewis acidity is the Acceptor Number (AN), which can be determined computationally. Studies have shown a correlation between the pKa of fluorophenylboronic acids and the AN of their corresponding catechol esters, with increased fluorine substitution generally leading to higher acidity in both cases. mdpi.com
Boron-Oxygen and Boron-Nitrogen Affinity Studies and Intramolecular Bonding
Theoretical modeling has been crucial for understanding the affinity of boron for oxygen and nitrogen atoms and the resulting intramolecular interactions that dictate the conformational preferences and stability of this compound derivatives.
Boron-Oxygen Interactions and Intramolecular Hydrogen Bonding
In ortho-substituted fluorophenylboronic acids, a significant intramolecular hydrogen bond can form between the fluorine atom and a hydroxyl proton of the boronic acid group (OH···F). beilstein-journals.org Computational analysis of 2-fluorophenylboronic acid has identified several stable conformers, with those exhibiting this intramolecular hydrogen bond being particularly stable. beilstein-journals.org Natural Bond Orbital (NBO) analysis quantifies the stabilizing energy of this nF→σ*OH interaction. For the two most stable conformers of 2-fluorophenylboronic acid, this stabilization is calculated to be 3.4 and 3.9 kcal/mol, respectively. beilstein-journals.org This interaction forms a stable six-membered ring, which significantly influences the compound's conformational equilibrium. beilstein-journals.org
The nature of the boron-oxygen bond itself has been a subject of computational investigation. While often depicted as a single bond, NBO and other topological analyses suggest that the B-O bonds in boronic acids possess partial double bond character. nih.gov This is attributed to dative pπ-pπ interactions from the oxygen lone pairs into the vacant p-orbital of the boron atom. nih.gov Calculated B-O bond lengths in simple boronic acids, typically in the range of 1.36–1.37 Å, support this model of partial double bond character. nih.gov
| Conformer | Interaction Type | Stabilization Energy (kcal/mol) |
|---|---|---|
| 1a (cis-cis) | nF→σOH (Intramolecular H-bond) | 3.4 |
| 1b (trans-trans) | nF→σOH (Intramolecular H-bond) | 3.9 |
Boron-Nitrogen Affinity and Dative Bonding
The electron-acceptor capability of boron is also evident in its strong affinity for nitrogen. In compounds like 2-(N,N-dimethylaminomethyl)phenylboronic acid, the boron atom can form a dative covalent bond with the nitrogen atom (N→B), creating a stable ring structure. beilstein-journals.org Computational studies on such systems explore the balance between the formation of this N→B dative bond and other possible intramolecular interactions, such as B-O-H···N hydrogen bonds. nih.gov
For o-(N,N-dialkylaminomethyl)phenylboronic acids, calculations show that conformers with a seven-membered ring stabilized by an intramolecular B-O-H···N hydrogen bond are often slightly lower in energy than conformers with a five-membered ring formed by a direct N→B dative bond. nih.gov However, for the corresponding boronic esters, where the acidic proton is absent, the N→B dative-bonded conformers are significantly more stable than forms with no direct boron-nitrogen interaction. nih.gov
Advanced Characterization Techniques for Fluoroboronic Acid Research
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopies are indispensable for analyzing the modification of materials with fluoroboronic acid compounds, providing detailed information about the elemental composition and chemical environment at the interface.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org It is particularly valuable for confirming the successful grafting of this compound derivatives onto substrates and for analyzing the resulting chemical bonds.
In studies involving the functionalization of silicon (Si) surfaces with 4-fluorophenylboronic acid (FPBA), XPS is used to track the key elements: boron (B), fluorine (F), silicon (Si), and oxygen (O). The presence of fluorine in the molecule serves as a distinct spectroscopic label, facilitating quantitative analysis. osti.govresearchgate.net
Research on the reaction of 4-fluorophenylboronic acid with chlorine-terminated Si(100) surfaces reveals the formation of a stable Si-O-B linkage. osti.gov High-resolution XPS spectra provide specific binding energies that confirm the chemical environment of each element. For instance, the B 1s peak appears at approximately 191.9 eV, and the F 1s peak is observed around 687.1 eV, corresponding to the boron and fluorine within the FPBA molecule attached to the surface. aip.org The Si 2p spectrum shows the bulk silicon signal at 99.4 eV, along with a peak at a higher binding energy of about 103.0 eV, which is indicative of the Si-O-B bonds formed during the surface modification. aip.org These findings demonstrate that FPBA can form stable bidentate structures with two Si-O-B bonds, effectively passivating the surface. aip.org
The table below summarizes typical XPS binding energies observed for a Si(100) surface modified with 4-fluorophenylboronic acid.
| Element | XPS Signal | Binding Energy (eV) | Inferred Chemical State/Bond | Source(s) |
| Boron | B 1s | ~191.9 | B from FPBA molecule | aip.org |
| Fluorine | F 1s | ~687.1 | F from FPBA molecule | aip.org |
| Silicon | Si 2p | 99.4 | Bulk Si | osti.govaip.org |
| Silicon | Si 2p | ~103.0 | Si-O-B linkage | aip.org |
| Oxygen | O 1s | ~532.0 | O-Si bonds | aip.org |
This data is compiled from studies on 4-fluorophenylboronic acid on silicon surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For this compound research, multinuclear NMR provides a comprehensive picture of the molecular structure, dynamics, and binding interactions.
The use of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) offers complementary information for a complete structural assignment of fluoroboronic acids and for monitoring their interactions with other molecules. nih.govresearchgate.net
¹¹B NMR: As the boron atom is central to the functionality of boronic acids, ¹¹B NMR is crucial. The chemical shift and line shape of the ¹¹B signal are highly sensitive to the coordination number and electronic environment of the boron atom. Trigonal planar (sp² hybridized) boron in free boronic acids typically gives a broad signal, while the formation of a tetrahedral (sp³ hybridized) boronate complex upon binding to a diol results in a sharper signal at a different chemical shift. nih.gov For instance, in studies of 3-fluorophenylboronic acid (3FPBA) with cetyltrimethylammonium bromide (CTAB), the ¹¹B signal for the neutral, sp²-hybridized 3FPBA disappeared in the presence of CTAB micelles, indicating a significant interaction. nih.gov
¹⁹F NMR: The ¹⁹F nucleus is an extremely sensitive probe with a wide chemical shift range and no natural abundance issues. In fluorophenylboronic acids, the ¹⁹F chemical shift is sensitive to changes in the electronic environment of the phenyl ring, making it an excellent reporter for binding events. nih.govnih.gov Studies of the interaction between (R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid and α-chymotrypsin utilized ¹⁹F NMR to demonstrate the formation of a 1:1 complex and to characterize the dynamics of the fluoroaromatic ring within the enzyme's binding site. nih.gov Similarly, ¹⁹F NMR studies revealed that the interaction of 3FPBA with CTAB is driven by cation-π interactions involving the phenyl group. nih.gov
¹H and ¹³C NMR: These standard NMR techniques provide the carbon-hydrogen framework of the molecule. nih.gov In a detailed study of 3-fluorophenylboronic acid, ¹H and ¹³C NMR spectra were recorded in DMSO solution and the chemical shifts were assigned with the aid of quantum chemical calculations using the gauge-invariant atomic orbital (GIAO) method. nih.gov These assignments are fundamental for confirming the identity and purity of the compound and for tracking subtle structural changes upon interaction.
The following table presents representative NMR data for 3-fluorophenylboronic acid.
| Nucleus | Technique | Solvent | Chemical Shift (ppm) | Source(s) |
| ¹H | ¹H NMR | DMSO-d₆ | Specific shifts for aromatic and hydroxyl protons are determined. | nih.gov |
| ¹³C | ¹³C NMR | DMSO-d₆ | Specific shifts for each carbon atom in the phenyl ring are assigned. | nih.gov |
| ¹¹B | ¹¹B NMR | pH 7.4 | Signal indicates sp²-hybridized boron in the neutral form. | nih.gov |
| ¹⁹F | ¹⁹F NMR | pH 7.4 | Signal changes upon interaction with polyols, indicating a shift from sp² to sp³ boron. | nih.gov |
Chemical shifts are highly dependent on the solvent, pH, and presence of interacting species.
Vibrational Spectroscopies
Vibrational spectroscopies, including FT-IR and FT-Raman, probe the vibrational modes of molecules. These techniques are used to identify functional groups, confirm molecular structure, and study intermolecular interactions like hydrogen bonding.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.com It is highly effective for identifying characteristic functional groups. In fluorophenylboronic acids, FT-IR spectra are used to identify the O-H stretching of the boronic acid group, B-O stretching, and vibrations associated with the substituted phenyl ring. nih.govacs.orgnih.gov
Systematic spectroscopic studies of fluorophenylboronic acid isomers have been conducted to assign their vibrational modes, often supported by density functional theory (DFT) calculations. nih.govacs.orgnih.gov For 3-fluorophenylboronic acid, the experimental infrared spectrum was recorded and the vibrational wavenumbers were calculated, showing good agreement. nih.gov The hydroxyl stretching bands are particularly informative; for example, in 2,3-difluorophenylboronic acid, these bands were observed at 3400/3332 cm⁻¹, indicative of the hydrogen-bonded dimeric structure common to boronic acids in the solid state. dergipark.org.tr
FT-Raman spectroscopy is a complementary technique to FT-IR. acs.orgnih.gov It relies on the inelastic scattering of monochromatic light from a laser source. While strong dipoles lead to strong IR absorptions, vibrations that cause a significant change in polarizability, such as C-C stretching in aromatic rings, often produce strong Raman signals. acs.org
For various isomers of fluorophenylboronic acid, FT-Raman spectra have been recorded and analyzed. nih.govacs.orgnih.gov These studies, in conjunction with FT-IR and theoretical calculations, allow for a comprehensive assignment of the vibrational modes. nih.govacs.org For example, a detailed investigation of 3-fluorophenylboronic acid included the acquisition of the FT-Raman spectrum from 3500 to 10 cm⁻¹, which, when combined with FT-IR data, enabled a thorough vibrational analysis. nih.gov
The table below lists some characteristic vibrational frequencies for fluorophenylboronic acids from FT-IR and FT-Raman studies.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Compound Context | Source(s) |
| O-H Stretching | FT-IR | 3300 - 3500 | Dimeric hydrogen bonding | dergipark.org.tr |
| C-C Ring Stretching | FT-Raman/FT-IR | 1550 - 1650 | Aromatic ring vibration | nih.govacs.org |
| B-O Stretching | FT-IR | 1300 - 1400 | Boronic acid group | nih.govacs.org |
| C-F Stretching | FT-IR | 1100 - 1300 | Phenyl-fluorine bond | nih.govacs.org |
Assignments are based on studies of various fluorophenylboronic acid isomers and may vary with substitution pattern and physical state.
Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic and Other Analytical Methodologies
Advanced analytical techniques are indispensable for the detailed study of fluoroboronic acids, enabling researchers to monitor reaction progress, quantify products, and elucidate the three-dimensional structures of novel derivatives. Methodologies such as High-Performance Liquid Chromatography (HPLC) and X-ray crystallography provide critical insights into the purity, concentration, and molecular architecture of these compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of reaction mixtures containing fluoroboronic acids and their derivatives. waters.com Its versatility allows for the separation, identification, and quantification of starting materials, intermediates, and final products, making it essential for reaction monitoring and quality control. waters.comwaters.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing these polar compounds. americanpharmaceuticalreview.com The separation is typically achieved on stationary phases like octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8). scholarsresearchlibrary.comgoogle.comgoogle.com The mobile phase often consists of a mixture of water and an organic solvent, most commonly acetonitrile, with the addition of modifiers to control the pH and improve peak shape. scholarsresearchlibrary.comgoogle.comgoogle.com Given that boronic acids are acidic, with pKa values often around 8-10, controlling the mobile phase pH is crucial for achieving reproducible retention times and sharp peaks. waters.comwaters.com Acidic modifiers such as phosphoric acid or formic acid are frequently added to the mobile phase to suppress the ionization of the boronic acid group, leading to better retention and peak symmetry on reversed-phase columns. google.comgoogle.comsielc.com
Detection of fluoroboronic acids can be accomplished using various detectors. A Photodiode Array (PDA) or a simple UV detector is often suitable, as the phenyl ring provides a chromophore. waters.com For instance, a detection wavelength of 254 nm has been successfully used for the analysis of fluorinated phenylboronic acid derivatives. google.com In cases where UV detection is not sensitive enough or for non-UV active derivatives, alternative detection strategies can be employed. One such method involves post-column derivatization. For example, an online method has been developed where boronic acids, after separation on the HPLC column, react with alizarin (B75676) to form a fluorescent complex, which is then detected by a fluorescence detector. wur.nl This approach offers high sensitivity and selectivity for boronic acids. wur.nl
The development of a robust HPLC method often involves a systematic approach, screening different columns and mobile phase conditions (e.g., pH, organic solvent, and modifier) to achieve optimal separation of all components in a reaction mixture. waters.com Gradient elution, where the mobile phase composition is changed over time, is frequently necessary to resolve complex mixtures containing compounds with a wide range of polarities. waters.comwur.nl
Table 1: Examples of HPLC Conditions for Boronic Acid Analysis
| Compound | Column | Mobile Phase | Flow Rate | Detector | Source |
| 3,4,5-Trifluorophenylboronic acid | Octadecylsilane (C18) | 5mmol Phosphoric acid solution : Acetonitrile (60:40 v/v) | 1.0 mL/min | UV (254 nm) | google.com |
| 3,4-Difluorophenylboronic acid | Octadecylsilane (C18) | Distilled water : Acetonitrile (60:40 v/v) with Phosphoric acid (5.0 mmol/L) | Not Specified | Not Specified | google.com |
| (4-Formylphenyl)boronic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric acid | Not Specified | UV, MS | sielc.com |
| Boric acid | Inertsil C8-4 (250mm x 4.6mm, 3µm) | Water : Acetonitrile (70:30 v/v) | 0.5 mL/min | Refractive Index | scholarsresearchlibrary.com |
| Various aromatic boronic acids | Primesep P (4.6x150 mm) | Acetonitrile, Water, and Sulfuric acid | 1.0 mL/min | UV (270 nm) | sielc.com |
| Various boronic acid derivatives | Not Specified | 10% to 90% organic solvent in water or acidic water | Not Specified | Fluorescence (post-column reaction with Alizarin) | wur.nl |
X-ray Crystal Structure Analysis of Novel this compound Derivatives
X-ray crystallography is a powerful technique that provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry. nih.gov For novel this compound derivatives, this technique is invaluable for unambiguously confirming the synthesized structure and for understanding the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack in the solid state. pitt.eduresearchgate.netiucr.org
The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. iucr.org Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure elucidated. nih.govrsc.org
The structural information obtained from X-ray crystallography is crucial for several reasons. It confirms the connectivity of atoms, which is the ultimate verification of a synthetic route. pitt.eduresearchgate.net Furthermore, it reveals the conformation of the molecule and the orientation of the boronic acid group relative to the fluorinated aromatic ring. iucr.org The crystal structure also details intermolecular hydrogen bonding networks, which are common for boronic acids as the hydroxyl groups can act as both hydrogen bond donors and acceptors, often leading to the formation of dimers. iucr.orgresearchgate.net
For example, the X-ray crystal structure of 4-amino-3-fluorophenylboronic acid confirmed the molecular structure and showed that the substituents on the benzene (B151609) ring are involved in multiple intermolecular hydrogen bonds. pitt.eduresearchgate.net Similarly, the crystal structure of 3-fluorophenylboronic acid revealed that intermolecular O-H···O hydrogen bonds link the molecules into dimers. iucr.orgresearchgate.net In the case of pentafluorophenylboronic acid, the B(OH)2 group was found to be twisted relative to the pentafluorophenyl group. iucr.org This type of detailed structural data is critical for structure-activity relationship (SAR) studies and for the rational design of new molecules with specific properties.
Table 2: Crystallographic Data for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Key Findings | Source |
| 4-Amino-3-fluorophenylboronic acid | C₆H₇BFNO₂ | Not specified | Not specified | Structure confirmed; substituents involved in extensive hydrogen bonding. | pitt.eduresearchgate.net |
| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | Monoclinic | P2₁/c | Molecules form dimers through intermolecular O-H···O hydrogen bonds. | iucr.orgresearchgate.net |
| Pentafluorophenylboronic acid | C₆H₂BF₅O₂ | Not specified | Not specified | The B(OH)₂ group is twisted by 38.14° relative to the C₆F₅ group; B-O bond lengths suggest strong π-interactions. | iucr.org |
Advanced Applications of Fluoroboronic Acids in Material Science and Chemical Synthesis
Applications in Surface Modification and Functionalization
The ability of fluoroboronic acids to interact with and modify various surfaces has led to significant advancements in several technological areas. From semiconductor manufacturing to the development of protective coatings, these compounds offer a powerful toolkit for tailoring surface properties at the molecular level.
Boron-Based Monolayer Doping for Semiconductor Technology
A significant challenge in the scaling of transistor technology is the formation of uniform, ultra-shallow junctions with nanometer-scale thickness. berkeley.edu Monolayer doping (MLD) has emerged as a promising technique to achieve this, and fluoroboronic acids play a crucial role in this process. berkeley.eduacs.orgresearchgate.net MLD utilizes the self-limiting nature of semiconductor surfaces to form an adsorbed monolayer of dopant-containing molecules, which are then diffused into the substrate via rapid thermal annealing. berkeley.edu This method avoids the crystal damage associated with traditional ion implantation. berkeley.edu
Research has demonstrated that 4-fluorophenylboronic acid can be used to introduce boron-containing functionalities onto silicon surfaces. osti.govnih.gov Studies have shown that both boric acid and 4-fluorophenylboronic acid react preferentially with chlorine-terminated Si(100) surfaces over hydrogen-terminated ones, forming a Si-O-B structure. osti.govnih.gov Notably, 4-fluorophenylboronic acid results in a significantly higher boron surface coverage compared to boric acid under the same conditions. osti.govnih.gov This selectivity provides a pathway for area-selective monolayer doping. osti.gov Computational studies have further supported these findings, indicating that the reaction with 4-fluorophenylboronic acid is more thermodynamically favorable. osti.govnih.gov The ability to control the surface boron concentration and manipulate the reactivity of the modified surface opens up possibilities for secondary functionalization. osti.gov
| Molecule | Reactivity with Si(100) Surfaces | Boron Coverage Comparison |
| Boric Acid | Preferential reaction with Cl-terminated Si(100) | Lower surface coverage |
| 4-Fluorophenylboronic Acid | Preferential reaction with Cl-terminated Si(100) | ~2.8 times higher than boric acid |
Surface Chemical Passivation Strategies
Fluoroboronic acids are also being investigated for their potential in surface chemical passivation, a critical step in many manufacturing processes to prevent unwanted reactions or defects. researchgate.netdigitellinc.com The concept of using small molecule inhibitors (SMIs) to passivate non-growth areas during atomic layer deposition (ALD) is gaining traction. researchgate.net These SMIs need to be chemically stable, provide steric hindrance, and exhibit strong adsorption to the surface. aip.org
4-Fluorophenylboronic acid has been identified as a promising SMI. aip.org Its reaction with a chlorine-terminated silicon surface leads to the formation of stable bidentate species with two Si-O-B bonds, effectively passivating the surface and preventing further oxidation. aip.org This functionalized surface has been shown to inhibit the deposition of titanium dioxide in an ALD process. aip.org The boronic acid functionality has a high affinity for diols, which can be leveraged for selective surface interactions. osti.gov Furthermore, fluoroboric acid has been used as a passivating agent for silicon wafers, contributing to the reduction of surface recombination velocity, a key parameter in solar cell efficiency. metu.edu.tr
Functionalization of Oxide Nanoparticles (e.g., TiO₂, Al₂O₃)
The surface modification of oxide nanoparticles is crucial for their application in various fields, including catalysis and composites. Fluoroboronic acids provide a means to functionalize these nanoparticles, altering their surface chemistry and properties. udel.eduavssymposium.org
The attachment chemistry of 4-fluorophenylboronic acid on titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) nanoparticles has been studied to develop spectroscopic labels for surface characterization. udel.edu The modification proceeds through the boronic functional group, with the resulting bonding configuration being dependent on the specific metal oxide. udel.edu On titania, a monodentate species is dominant, while on alumina, bidentate species are more prevalent. udel.edu This work suggests that sensitization or monolayer doping approaches with a well-defined chemical interaction via a boronic functionality can be developed for these oxide semiconductors. udel.edu The ability to use the boronic functional group to deliver spectroscopic labels is a key aspect of this research. digitellinc.com
| Nanoparticle | Dominant Bonding Configuration with 4-Fluorophenylboronic Acid |
| Titanium Dioxide (TiO₂) (Rutile and Anatase) | Monodentate |
| Aluminum Oxide (Al₂O₃) (γ-Al₂O₃) | Bidentate |
Development of Advanced Coatings and Thin Film Deposition Techniques
Fluoroboric acid plays a significant role in the development of advanced coatings and thin film deposition processes. chemkraft.ir These techniques are essential for enhancing the properties of materials for a wide range of applications, from electronics to aerospace. chemkraft.irnumberanalytics.com Advanced coatings can improve wear resistance, corrosion resistance, and other surface characteristics. numberanalytics.comrotemi.co.il
Fluoroboric acid is utilized in methods for applying thin films onto surfaces, which can enhance the appearance of objects and improve the performance of electronic devices. chemkraft.ir It is also used in etching and microfabrication processes to selectively remove material layers and create intricate patterns on substrates like printed circuit boards. chemkraft.ir In the realm of electroplating, tetrafluoroboric acid, a stronger acid, can enhance the process by improving plating speed, deposition quality, and metal distribution. chemkraft.ir The synthesis and fabrication of these thin films are often carried out in vacuum systems using techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD). rotemi.co.ilucolick.orgrug.nl
Roles in Advanced Catalysis and Reaction Development
The electron-deficient nature of the boron atom in fluoroboronic acids makes them valuable components in the design of novel catalysts. Their unique reactivity is being exploited to develop more efficient and environmentally friendly chemical transformations.
Development of Novel Organoboron Catalysts (e.g., Fluorous Sulfur-Containing Boronic Acid Catalysts)
Arylboronic acids are recognized as effective catalysts for various organic reactions, including the direct amidation reaction. nih.gov However, many of these reactions are conducted in solvents that pose environmental and safety concerns. nih.gov To address this, research has focused on developing more sustainable catalytic systems.
One such development is a thermally stable, fluorous sulfur-containing boronic acid catalyst. nih.govrsc.orgrsc.orgresearchgate.netwilddata.cn This catalyst has been shown to efficiently promote the dehydrative condensation between carboxylic acids and amines under environmentally friendly conditions. nih.govrsc.orgrsc.orgresearchgate.net The methodology is applicable to a wide range of substrates, including aliphatic, aromatic, and heteroaromatic acids, as well as primary and secondary amines. nih.govrsc.orgrsc.orgresearchgate.net Importantly, the catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govrsc.orgresearchgate.net This reusability, combined with the ability to perform reactions under neat (solvent-free) conditions or in greener solvents, represents a significant step towards more sustainable chemical synthesis. rsc.org The development of such recyclable boronic acid catalysts that operate without the need for additives or dehydrating agents is a key area of research. rsc.org
| Catalyst | Reaction Promoted | Key Advantages |
| Fluorous Sulfur-Containing Boronic Acid | Dehydrative condensation of carboxylic acids and amines | Thermally stable, reusable, effective under environmentally friendly conditions |
Metal-Organic Framework (MOF) Based Catalytic Systems for Fluoroboric Acid Decomposition
The application of Metal-Organic Frameworks (MOFs) as catalytic systems for the decomposition of fluoroboric acid is an emerging area of research. MOFs are noted for their exceptionally high surface areas, tunable pore sizes, and the presence of catalytically active metal nodes and functional organic linkers, making them prime candidates for a variety of catalytic processes. jscimedcentral.com These materials can possess both Lewis and Brønsted acid sites, which are crucial for facilitating chemical transformations. jscimedcentral.com While fluoroboric acid itself is often employed as a reagent or catalyst in the synthesis of certain MOFs umich.edu, the use of MOFs to catalytically decompose fluoroboric acid is a less documented application. Literature indicates that research into this specific application has been undertaken, as evidenced by titles such as "Research on the Application of Metal Organic Frameworks in Catalytic Decomposition of Fluoroboric Acid". researcher.life However, detailed findings from such studies are not widely available in public sources. The inherent properties of MOFs suggest potential for such catalytic systems, which could be tailored to break down the stable tetrafluoroborate (B81430) anion, though specific mechanisms and efficiency data remain a subject for specialized research.
Catalytic Applications in Complex Organic Molecule Synthesis
Fluoroboric acid (HBF₄) and its derivatives are versatile assets in the synthesis of complex organic molecules, functioning both as potent catalysts and as crucial reagents in cornerstone coupling reactions. Ethereal fluoroboric acid is recognized as an efficient and cost-effective catalyst for carbohydrate protection through transacetalation and isopropylidenation reactions. Current time information in Bangalore, IN. It is also employed as a catalyst for broader applications such as alkylations and polymerizations. Current time information in Bangalore, IN.
A significant advancement in its catalytic use involves supporting it on solid phases. Fluoroboric acid adsorbed on silica (B1680970) gel (HBF₄-SiO₂) has proven to be a highly efficient heterogeneous catalyst for the acylation of a wide range of substrates including phenols, alcohols, thiols, and amines, often proceeding under solvent-free conditions. researchgate.net This method is particularly advantageous for acid-sensitive alcohols, which can be smoothly acylated without competing side reactions. researchgate.net
Furthermore, fluorophenylboronic acids are key building blocks in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds. 3b6chem.com This reaction is instrumental in the synthesis of biaryls and other complex structures found in pharmaceuticals, agrochemicals, and advanced materials. 3b6chem.com The use of reagents like 4-fluorophenylboronic acid is fundamental to constructing intricate molecular architectures. 3b6chem.com
| Catalytic Application | Reagent/Catalyst | Substrates | Product Type | Reference |
| Carbohydrate Protection | Ethereal Fluoroboric Acid | Alcohols, Diols | Acetals, Kals | Current time information in Bangalore, IN. |
| Acylation | HBF₄-SiO₂ | Phenols, Alcohols, Thiols, Amines | Esters, Thioesters, Amides | researchgate.net |
| C-C Bond Formation | 4-Fluorophenylboronic Acid / Pd catalyst | Aryl Halides, Vinyl Halides | Biaryls, Complex Molecules | 3b6chem.com |
Intermediates in Specialized Chemical Syntheses
Precursors for Reactive Cation Generation
Fluoroboric acid is instrumental in the generation and stabilization of highly reactive cationic species that are pivotal intermediates in organic synthesis. Its non-nucleophilic counter-anion, tetrafluoroborate ([BF₄]⁻), effectively stabilizes carbocations and other electrophilic intermediates, allowing for their use in subsequent reactions. Many reactive cations have been synthesized using fluoroboric acid, including tropylium (B1234903) tetrafluoroborate, triphenylcarbenium tetrafluoroborate, and triethyloxonium (B8711484) tetrafluoroborate. Current time information in Bangalore, IN.
One of the most significant applications is in the stabilization of diazonium salts. sci-hub.se Aryl diazonium salts are highly versatile but notoriously unstable, prone to decomposition with the loss of nitrogen gas. sci-hub.se Fluoroboric acid coordinates with the diazonium ion, forming a more stable aryl diazonium tetrafluoroborate salt (e.g., benzenediazonium (B1195382) tetrafluoroborate). Current time information in Bangalore, IN.sci-hub.se This stabilization slows the decomposition pathway, extending the lifespan of the reactive diazonium cation and permitting its controlled use in a variety of transformations, such as in the synthesis of azo dyes and other functionalized aromatic compounds. sci-hub.se Additionally, HBF₄ can be used to promote cation formation from alcohols, initiating cascade cyclizations to form complex structures like spirocarbocycles. umich.edu
Building Blocks for Complex Organic Molecules (e.g., Terphenyls, Polysubstituted Olefins)
Derivatives of fluoroboronic acid, particularly fluorophenylboronic acids, serve as essential building blocks in the modular synthesis of complex organic molecules. Their utility is most prominently displayed in Suzuki-Miyaura cross-coupling reactions, which enable the precise construction of carbon-carbon bonds.
These reactions are employed to synthesize complex biaryl and terphenyl structures, which are common motifs in advanced materials and pharmaceuticals. For instance, the ligand 4,4″-diamino-[1,1':4',1″-terphenyl]-2,2″-dicarboxylic acid contains a core terphenyl structure, a class of molecules often assembled using boronic acid chemistry. researcher.life Specific examples include the use of 2-fluorophenylboronic acid and 4-fluorophenylboronic acid in Suzuki coupling reactions to create precursors for complex heterocyclic and spirocyclic systems. acs.orgacs.org
This methodology also extends to the synthesis of polysubstituted olefins. Research has demonstrated the synthesis of fluorinated tetraphenylethene (FTPE) compounds, which are a class of polysubstituted olefins, through Suzuki-Miyaura cross-coupling. 3b6chem.com In these syntheses, bromoalkenes are reacted with various fluorophenylboronic acids to yield the target molecules. 3b6chem.comresearchgate.net For example, 1,1-bis(3-fluorophenyl)-2-(4-fluorophenyl)-2-phenylethene was synthesized from a dibromo-ethene precursor and 3-fluorophenylboronic acid, showcasing the direct incorporation of the this compound moiety into the final olefin structure. researchgate.net
Material Development for Advanced Sensing Platforms
Molecular Recognition Elements in Sensor Design (e.g., Monosaccharide Sensing Materials)
Fluoroboronic acids have become critical components in the design of advanced sensing platforms, particularly for the detection of monosaccharides like glucose. The boronic acid functional group has a natural affinity for diols, forming reversible covalent bonds with the hydroxyl groups present in sugars. researchgate.net
The introduction of a fluorine atom onto the phenylboronic acid (PBA) scaffold significantly enhances its sensing capabilities. The electron-withdrawing nature of fluorine lowers the acid dissociation constant (pKa) of the boronic acid. This is a crucial modification that allows the sensor to operate and bind effectively with sugars at physiological pH (around 7.4), whereas standard PBAs typically require more basic conditions.
Researchers have developed sophisticated fluorescent sensors based on this principle. For example, a probe synthesized from (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid functions as a fluorescent sensor for glucose. In another advanced design, simple fluorescent monoboronic acids, such as a 3-fluorophenylboronic acid derivative, are combined with γ-cyclodextrin. This assembly creates a "pseudo-diboronic acid" moiety within the cyclodextrin (B1172386) cavity, which exhibits remarkable selectivity and sensitivity for D-glucose over other monosaccharides. This supramolecular approach has yielded sensors with very low limits of detection for D-glucose, demonstrating high chiral selectivity between D- and L-glucose.
| Sensor System | Target Analyte | Key Feature | Limit of Detection (LOD) | Reference |
| (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid | Sugars | Fluorine substitution enables operation at physiological pH 7.4 | Not Specified | |
| 3-fluorophenylboronic acid receptor with γ-cyclodextrin (1F/γ-CyD) | D-glucose | Pseudo-diboronic acid formation enhances selectivity | 1.1 μM | |
| Pyridyl boronic acid receptor with γ-cyclodextrin (2N/γ-CyD) | D-glucose | High D/L chiral selectivity (6.3 times) | 1.8 μM |
Contributions to Enhanced Electron Transport Properties in Materials
Fluoroboronic acids and their derivatives have emerged as significant compounds in materials science for their ability to enhance the electron transport properties of various materials. This enhancement is largely attributed to the unique electronic and structural characteristics of these molecules, including the electron-withdrawing nature of the boronic acid group and the effects of fluorine substitution on the aromatic ring. These properties are particularly beneficial in the development of advanced electronic devices such as organic field-effect transistors (OFETs) and solar cells.
The primary mechanism through which fluoroboronic acids improve electron transport is by modifying the electronic structure of materials. The presence of a π-conjugated system in the phenyl ring of fluorophenylboronic acid facilitates electron delocalization, which is crucial for efficient charge transport. osti.gov Furthermore, the boronic acid functional group (-B(OH)₂) is a known electron-withdrawing group. When incorporated into organic semiconductors or used as a surface modifier, it can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. A lower LUMO level is advantageous for n-type (electron-transporting) semiconductors as it reduces the energy barrier for electron injection from the electrodes, a critical factor for enhancing device performance. nih.gov
Detailed Research Findings:
Research has demonstrated the efficacy of fluoroboronic acids in improving electron transport across different applications. In the realm of organic electronics, these compounds are often utilized as self-assembled monolayers (SAMs) to modify the interface between the dielectric layer and the organic semiconductor in OFETs, or between the electrode and the active layer in solar cells.
In the context of solar cells, boronic acid functionalized SAMs have been employed to enhance the performance of inverted polymer solar cells. When a compact TiO₂ layer, serving as an electron transport layer, was treated with these SAMs, a notable improvement in photovoltaic device performance was observed. Specifically, modification with 3,4,5-trimethoxyphenylboronic acid resulted in a 26% improvement in power conversion efficiency over the non-modified device. researchgate.net This enhancement was attributed to an increase in both the short-circuit current density (Jsc) and the open-circuit voltage (Voc), indicating improved electron extraction and transport. researchgate.net
Furthermore, studies on boronic acid-derived Schiff bases have highlighted their potential as n-type semiconductors. A synthesized luminescent Schiff base, (E)-(4-((2-(2-hydroxybenzoyl)hydrazono)methyl)phenyl)boronic acid (SHB), exhibited properties indicative of an n-type semiconductor, including a reversible reduction tendency and the ability to form uniform amorphous thin films. researchgate.net Dielectric studies of this material revealed an AC conductivity of 6.34 × 10⁻⁹ Ω⁻¹ cm⁻¹ at 1000 Hz, underscoring its potential for use in electronic devices. researchgate.net
The strategic use of fluorination in conjunction with the boronic acid group can further fine-tune the electronic properties. The position of the fluorine atom on the phenyl ring can influence the electron-withdrawing strength and, consequently, the energy levels of the molecule. kuet.ac.bd For instance, research on diketopyrrolopyrrole (DPP) derivatives showed that the yield of Suzuki coupling reactions, a common method for synthesizing conjugated polymers, varied with the position of the fluorine atom on the phenylboronic acid. kuet.ac.bd This suggests that the reactivity and electronic properties can be precisely controlled through molecular design.
The table below summarizes key findings from research on fluoroboronic acids and their derivatives in enhancing electron transport properties.
| Compound/Material | Application | Key Finding | Reported Value |
| Fluorinated Phenylboronic Acid Molecules | Organic Field-Effect Transistors (OFETs) | Improved device parameters, notably the threshold voltage, by modifying the SiO₂ dielectric surface. | - |
| 3,4,5-Trimethoxyphenylboronic Acid | Inverted Polymer Solar Cells | 26% improvement in power conversion efficiency compared to non-modified devices. | - |
| (E)-(4-((2-(2-hydroxybenzoyl)hydrazono)methyl)phenyl)boronic acid (SHB) | n-type Semiconductor for Electronic Devices | Demonstrated n-type semiconductor behavior with good thermal stability. | AC Conductivity: 6.34 × 10⁻⁹ Ω⁻¹ cm⁻¹ at 1000 Hz |
| 4-Fluorophenylboronic Acid | Surface Modification of Silicon | Leads to ~2.8 times higher boron surface coverage on Cl-Si(100) compared to boric acid. | - |
Future Research Directions and Emerging Paradigms in Fluoroboron Chemistry
Innovations in Sustainable Synthetic Methodologies for Fluoroboron Compounds
The principles of green chemistry are increasingly influencing the synthesis of fluoroboron compounds, aiming to reduce environmental impact and enhance safety. numberanalytics.comelchemy.comijpsjournal.com Future research is centered on developing methodologies that are not only efficient but also environmentally benign. jnj.com This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. elchemy.comresearchgate.net
Key innovations include:
Energy-Efficient Syntheses: Microwave-assisted synthesis has emerged as a powerful tool for creating fluoroboron heterocycles. mdpi.com This method offers significant advantages over conventional heating, such as reduced reaction times, energy savings, and often higher yields. ijpsjournal.commdpi.com
Use of Greener Solvents: There is a growing emphasis on replacing toxic organic solvents. mdpi.com Research into using ionic liquids, which can act as both solvent and catalyst, has shown promise in the one-pot synthesis of quinoline (B57606) derivatives using a fluoroboric acid-based ionic liquid. ias.ac.in These catalysts can often be recycled, further enhancing the sustainability of the process. ias.ac.in Water is also being explored as an environmentally friendly co-solvent in some photocatalytic processes. researchgate.net
Advanced Catalytic and Electrochemical Methods: To circumvent the need for highly reactive and often hazardous reagents like organolithium or Grignard reagents, research is moving towards photocatalytic and electrochemical syntheses. researchgate.netresearchgate.net These methods can proceed under mild conditions and offer alternative, more sustainable pathways to fluorinated organoboron compounds. researchgate.net The development of metal-free catalytic routes is another significant area of research aimed at simplifying the synthesis of compounds like α-trifluoromethylated alkylboron compounds. acs.org
These sustainable approaches are summarized in the table below.
| Sustainable Methodology | Example Application | Key Advantages |
| Microwave-Assisted Synthesis | One-pot, three-component synthesis of bicyclo[4.4.0]boron heterocycles. mdpi.com | Reduced reaction times, energy savings, high yields, waste prevention. ijpsjournal.commdpi.com |
| Benign Solvents/Catalysts | Synthesis of quinolines using a recyclable, fluoroboric acid-based ionic liquid. ias.ac.in | Avoids toxic organic solvents, allows for catalyst reuse, simplifies purification. ias.ac.in |
| Photocatalysis | Dual activation of N−H and C(sp³)-H bonds for synthesis of gem-difluoroalkene compounds. researchgate.net | Uses light as an energy source, can be redox-neutral, operates in greener solvents like water. researchgate.net |
| Electrochemical Synthesis | Catalyst-free synthesis of allenyl silanes and allenyl boronic esters. researchgate.net | Avoids transition metals and highly reactive species, proceeds under mild conditions. researchgate.net |
Exploration of Novel Catalytic Manifolds and Applications
Fluoroboronic acid and its derivatives have long been recognized as effective catalysts for various organic transformations, including alkylations, polymerizations, and esterifications. nih.govwikipedia.orgchemkraft.ir Current research is focused on developing novel catalytic manifolds that enhance catalyst efficiency, recyclability, and applicability in complex syntheses.
A significant trend is the development of heterogeneous catalytic systems. By immobilizing fluoroboric acid on solid supports, researchers can create catalysts that are easily separated from the reaction mixture and can be reused multiple times.
Silica-Supported Catalysts: Fluoroboric acid adsorbed on silica (B1680970) gel has proven to be an efficient and recyclable catalyst for the synthesis of bisindolyl alkanes under solvent-free conditions. researchgate.net This approach is simple, cost-effective, and provides good to excellent yields in short reaction times. researchgate.net
Magnetic Nanoparticle Catalysts: A more advanced approach involves supporting fluoroboric acid on magnetic nanoparticles, such as nano γ-Fe2O3. rsc.org This creates a magnetically recyclable catalyst that has been successfully used for the synthesis of potent antitumor agents, combining high efficiency with straightforward catalyst recovery. rsc.org
Beyond new physical forms, the scope of applications for fluoroboron-based catalysts continues to expand. 4-Fluorophenylboronic acid, for instance, is a versatile reagent in a multitude of palladium, copper, rhodium, and ruthenium-catalyzed cross-coupling reactions, demonstrating its broad utility in constructing complex organic molecules. sigmaaldrich.comsigmaaldrich.com Furthermore, organoboron compounds are being explored as catalysts for challenging reactions like the direct dehydrative formation of amide and peptide bonds, a cornerstone of green chemistry due to its high atom economy. rsc.org
| Catalytic Manifold | Catalyst System | Application | Key Features |
| Heterogeneous Catalysis | Fluoroboric acid on silica gel (HBF₄-SiO₂) | Synthesis of bis(indolyl)alkanes | Solvent-free, recyclable catalyst, short reaction times. researchgate.net |
| Magnetic Nanocatalysis | Nano γ-Fe₂O₃-supported fluoroboric acid | Synthesis of acridine-diones (antitumor agents) | Magnetically separable, reusable, efficient. rsc.org |
| Homogeneous Catalysis | 4-Fluorophenylboronic acid with metal catalysts (Pd, Cu, Rh, Ru) | Suzuki-Miyaura, Heck, Petasis, and other cross-coupling reactions | Versatile reagent for C-C and C-N bond formation. sigmaaldrich.comsigmaaldrich.com |
| Organoboron Catalysis | Arylboronic acids | Direct dehydrative amidation | Environmentally friendly, low toxicity, high atom efficiency. rsc.org |
Advanced Materials Integration and Functionalization Utilizing Fluoroboron Species
Fluoroboron compounds are pivotal in the development of advanced materials with tailored properties for a wide range of applications. Research is focused on integrating these species into polymers, modifying surfaces, and creating functional nanostructures.
Boron-Containing Polymers: Polymers incorporating boron are being developed for diverse functions. These materials can serve as precursors for ceramics like boron carbide and boron nitride. rsc.org Boron-containing polymers are also being investigated for specialized applications such as neutron shielding in the aerospace and nuclear industries. rsc.orgwm.edu The unique electronic properties of boron lend themselves to the creation of luminescent polymers for use in chemical sensors, optical devices, and biological imaging. rsc.orgmdpi.com Furthermore, porous boron-containing polymers are emerging as promising materials for optoelectronics, catalysis, and energy storage. mdpi.com
Surface Modification and Functionalization: Fluoroboric acid is utilized as a surface modifier and corrosion inhibitor for metals. chemkraft.ir In the realm of electronics, fluorophenylboronic acid is being studied for the functionalization of semiconductor surfaces. osti.govresearchgate.net Research has shown that these molecules can react with silicon surfaces to form well-defined monolayers, a critical step towards developing selective-area doping techniques for fabricating next-generation electronic components. osti.govresearchgate.net Similarly, the modification of metal oxide nanoparticles like TiO₂ and Al₂O₃ with 4-fluorophenylboronic acid is being explored to create novel surface chemistries for applications in catalysis and sensitization. acs.org
| Material Type | Fluoroboron Species | Application | Functional Property |
| Polymers | Boron-containing monomers | Neutron shielding materials | High neutron absorption cross-section of ¹⁰B. rsc.orgwm.edu |
| Polymers | Conjugated porous boron polymers | Optoelectronics, catalysis, energy storage | Tunable electronic structure, Lewis acidity, high surface area. mdpi.com |
| Surface Films | Fluoroboric acid | Corrosion inhibition | Forms a protective layer on metal surfaces. chemkraft.ir |
| Monolayers | 4-Fluorophenylboronic acid | Semiconductor functionalization | Creates ordered monolayers on silicon for potential use in selective-area doping. osti.govresearchgate.net |
| Nanoparticles | 4-Fluorophenylboronic acid | Metal oxide modification (TiO₂, Al₂O₃) | Controlled surface chemistry for catalysis or sensitization. acs.org |
Deeper Mechanistic Insights into Complex Reaction Pathways and Intermediates
A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of reaction pathways involving fluoroboron compounds.
Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the energetics of a reaction. For example, in a three-component coupling reaction involving 4-fluorophenylboronic acid, DFT calculations were used to explore the free energy profile. nih.gov This allowed for the identification of the sulfonium (B1226848) zwitterion intermediate (Int-1) and the subsequent transition state (TS-5) leading to product formation, providing a detailed picture of the reaction's progress. nih.gov
These computational studies are often paired with experimental evidence. For instance, the reaction progress of 4-fluorophenylboronic acid can be monitored using ¹⁹F NMR spectroscopy. nih.gov The appearance of new signals in the NMR spectrum provides direct evidence for the formation of key intermediates, such as the B-F ate complex, which is formed upon treatment with a fluoride (B91410) source. nih.gov Similarly, a combination of X-ray photoelectron spectroscopy (XPS) and DFT has been used to study the reaction of 4-fluorophenylboronic acid with silicon surfaces, revealing that the reaction is more thermodynamically favorable on a chlorine-terminated surface compared to a hydrogen-terminated one. osti.gov This integrated approach provides a powerful strategy for confirming reaction pathways and understanding the stability and reactivity of intermediates.
| Investigation Technique | Subject of Study | Finding |
| Density Functional Theory (DFT) | Aryne-induced three-component coupling | Elucidated the free energy profile, identifying transition states and intermediates. nih.gov |
| ¹⁹F NMR Spectroscopy | Reaction of 4-fluorophenylboronic acid | Observed the formation of a B-F ate complex intermediate in real-time. nih.gov |
| XPS & DFT | Reaction of 4-fluorophenylboronic acid on Si(100) | Determined the reaction is thermodynamically favored on Cl-terminated silicon and identified the resulting Si-O-B surface structure. osti.gov |
Synergistic Approaches in Fluoroboron Compound Mediated Transformations
A paradigm shift in catalysis involves the use of cooperative or synergistic systems, where two or more catalysts work in concert to achieve a transformation that is difficult or impossible with either component alone. Fluoroboron compounds, particularly boronic acids, are proving to be highly effective partners in such systems.
One prominent example is the dehydrative condensation of carboxylic acids and amines to form amides. While boronic acids can catalyze this reaction, their effectiveness is dramatically enhanced when used cooperatively with a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). rsc.orgnih.gov This dual-catalyst system is much more effective than using either the boronic acid or DMAPO individually, and it allows the reaction to proceed under milder, azeotropic reflux conditions. rsc.orgnih.gov
Another area where synergistic catalysis is making an impact is in asymmetric synthesis. The Ishihara group developed a cooperative catalytic system involving a chiral amine and a boronic acid for the enantioselective 1,4-addition of ketones to α,β-unsaturated carboxylic acids. thieme-connect.com In this system, the boronic acid activates the carboxylic acid, while the chiral amine generates a reactive enamine intermediate, with the two catalysts working together to control the stereochemical outcome of the reaction. thieme-connect.com This approach successfully overcomes the inherent problem of catalyst deactivation by protonation that plagues traditional enamine catalysis in this context. thieme-connect.com The concept has been extended to heterogeneous systems, with the development of bifunctional fibers containing both boronic acid (acidic) and amine (basic) groups that can cooperatively catalyze reactions. acs.org
| Catalytic System | Reaction Type | Role of Boronic Acid | Role of Co-catalyst | Synergy |
| Arylboronic Acid / DMAPO | Dehydrative Amidation rsc.orgnih.gov | Lewis acid; activates the carboxylic acid. | Nucleophilic base; facilitates amine activation/proton transfer. | Dramatically increased reaction rate and yield compared to individual catalysts. rsc.orgnih.gov |
| Chiral Amine / Boronic Acid | Enantioselective 1,4-Addition thieme-connect.com | Activates the α,β-unsaturated carboxylic acid. | Forms a chiral enamine with the ketone nucleophile. | Enables a difficult transformation and induces high enantioselectivity. thieme-connect.com |
| Boronic Acid-Amine Fiber | Henry Reaction acs.org | Lewis acid; activates the aldehyde. | Brønsted base; deprotonates the nitroalkane. | Spatially close acid-base sites on a solid support enable cooperative catalysis. acs.org |
Q & A
Q. Data Contradiction Analysis
- Comparative analysis : Cross-reference computed ΔH values (e.g., +10.1 kcal/mol via Elkaim’s data) with experimental JANAF thermochemical tables to identify systematic errors .
- Parameter adjustment : Re-evaluate basis sets or solvation models in simulations to better match empirical observations (e.g., Sanderson’s heat of formation adjustments) .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Q. Analytical Methodology
- NMR spectroscopy : <sup>19</sup>F and <sup>11</sup>B NMR are critical for tracking boron-fluorine bonding and intermediate stability .
- Chromatography limitations : Avoid silica-based columns for purification due to ester instability; instead, use rapid aqueous extractions or direct spectroscopic analysis of crude mixtures .
What are the challenges in isolating this compound derivatives, and how can experimental conditions be optimized to enhance stability?
Q. Advanced Synthesis Challenges
- Instability factors : α-Fluoroboronic esters decompose under standard chromatographic conditions. Solutions include:
How can researchers evaluate the kinetic parameters of this compound dehydration reactions under varying thermal conditions?
Q. Kinetic and Mechanistic Studies
- Thermal profiling : Conduct controlled heating experiments (e.g., in vacuo) to measure activation energies and rate constants for boroxine formation .
- Computational docking : Pair Arrhenius plots with DFT simulations to map energy barriers and transition states .
What are the best practices for ensuring reproducibility in this compound-mediated coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
